Decahydropyrimido[1,2-a]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8,9,10,10a-decahydropyrimido[1,2-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENYVRYDPMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2NCCCN2CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396254 | |
| Record name | decahydropyrimido[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25739-48-4 | |
| Record name | decahydropyrimido[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of Decahydropyrimido[1,2-a]azepine
[1][3][8]
Part 4: Applications in Drug Discovery & Catalysis
Photolatent Bases (PL-DBU Systems)
In polymer chemistry and drug delivery, the decahydro- scaffold is used to create "masked" bases.[1]
-
Mechanism: The secondary amine nitrogen (N1) is substituted with a photolabile group (e.g., phenacyl).[1]
-
Activation: Upon UV irradiation, the protecting group is cleaved.[1] Depending on the specific design, this releases either the saturated diamine (as a crosslinker) or triggers an oxidation to the active DBU amidine.[1]
CO₂ Capture (Reversible Carbamates)
Unlike DBU, which captures CO₂ via a zwitterionic adduct, the decahydro- form (being a diamine) can form stable carbamates.[1]
-
Reaction: 2 R₂NH + CO₂ ⇌ R₂N-CO₂⁻ + R₂NH₂⁺
-
Utility: This property is exploited in "switchable" solvent systems where the polarity of the medium is toggled by CO₂ addition.
Pharmacophore Scaffold
The fused pyrimido-azepine ring system is a privileged scaffold in medicinal chemistry, appearing in:
-
Anti-inflammatory agents: Inhibitors of COX-2 often utilize the bicyclic core to orient aryl substituents.
-
Neuroactive compounds: The azepine ring mimics the topology of certain neurotransmitters, while the pyrimidine fusion locks the conformation.
Part 5: References
-
Chemical Identity & Properties:
-
Photolatent Base Applications:
-
Synthesis & Catalysis:
-
DBU Comparison:
Sources
- 1. usbio.net [usbio.net]
- 2. DBU | 6674-22-2 [chemicalbook.com]
- 3. Chemically recyclable polyvinyl chloride-like plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
- 6. CN105452383A - æå æ§æ èç»åç©ãå ¶æµ®é徿¡èãæµ®é徿¡èçå¶é æ¹æ³ãå 嫿µ®é徿¡èççµåé¨ä»¶æå å¦å¶åãåå å«æå æ§æ èç»åç©çç²æ¥å - Google Patents [patents.google.com]
- 7. CN105452383A - æå æ§æ èç»åç©ãå ¶æµ®é徿¡èãæµ®é徿¡èçå¶é æ¹æ³ãå 嫿µ®é徿¡èççµåé¨ä»¶æå å¦å¶åãåå å«æå æ§æ èç»åç©çç²æ¥å - Google Patents [patents.google.com]
- 8. matec-conferences.org [matec-conferences.org]
The Thermodynamic Stability of Decahydropyrimido[1,2-a]azepine Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The decahydropyrimido[1,2-a]azepine scaffold is a privileged nitrogen-containing heterocyclic system that forms the core of numerous biologically active molecules.[1][2] Its conformational flexibility and the stereochemical complexity arising from its fused, saturated ring structure present significant challenges and opportunities in drug design. A profound understanding of the thermodynamic stability of its derivatives is paramount for predicting shelf-life, metabolic fate, and receptor-binding kinetics. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of this important molecular class. We will delve into the fundamental principles governing stability, detail robust experimental and computational methodologies for its assessment, and explain the causal relationships between molecular structure and energetic favorability.
Introduction: Why Thermodynamic Stability Matters
Nitrogen-containing heterocycles are foundational to modern medicine, with over two-thirds of all drugs featuring such structures.[1] The this compound framework, a fused bicyclic system, offers a three-dimensional architecture that is highly attractive for creating potent and selective therapeutics, including anti-inflammatory agents.[3] However, the very flexibility that allows for optimal receptor binding also introduces complexities related to thermodynamic stability.
A molecule's thermodynamic stability, quantified by its Gibbs free energy (ΔG), dictates its position in an equilibrium. An unstable derivative may readily convert into an inactive conformer, degrade via ring-opening reactions, or exhibit poor shelf-life, rendering it unsuitable as a drug candidate.[4] Therefore, a priori assessment of the stability of different derivatives allows for the rational design of molecules that are not only biologically active but also possess the requisite chemical robustness for pharmaceutical development.
This guide moves beyond simple protocols to provide the foundational logic required to design and interpret stability studies. We will explore how conformational isomerism, ring strain, and substituent effects collectively determine the thermodynamic landscape of these molecules.
Foundational Concepts: The Energetics of a Fused Ring System
The thermodynamic stability of a this compound derivative is not a single value but rather the sum of several energetic contributions. The overall stability is governed by the Gibbs free energy equation:
ΔG = ΔH - TΔS
Where:
-
ΔG (Gibbs Free Energy): The energy available to do work. A negative ΔG for formation indicates a stable molecule. In this context, we are often interested in the relative ΔG between different isomers or conformers.
-
ΔH (Enthalpy): The heat content of the system, primarily related to bond energies and strain. Lower enthalpy corresponds to greater stability.
-
ΔS (Entropy): A measure of the system's disorder or randomness. Greater conformational freedom leads to higher entropy, which can contribute to stability.
The key structural factors influencing the enthalpy (ΔH) of this scaffold are:
-
Conformational Strain: The seven-membered azepine ring can adopt multiple low-energy conformations, such as boat, twist-boat, and chair forms.[5] The specific conformation adopted by a derivative and the energy barriers between conformers are critical determinants of stability. Different substituents can lock the ring into a specific, and potentially strained, conformation.[6]
-
Angle Strain: Deviation of bond angles from their ideal values (e.g., 109.5° for sp³ carbons) within the fused rings.
-
Torsional Strain: Eclipsing interactions between substituents on adjacent atoms.
-
Transannular Strain: Non-bonded interactions (steric hindrance) between atoms across the rings.
The interplay of these factors defines the molecule's potential energy surface and its preferred three-dimensional structure.
Caption: Workflow for computational stability analysis using DFT.
Experimental Determination of Thermodynamic Parameters
While computational methods are predictive, experimental validation is the gold standard. Several techniques can provide data on stability, either directly or indirectly.
Conformational Equilibria via Nuclear Magnetic Resonance (NMR)
Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying the thermodynamics of conformational exchange.
Principle: If a molecule exists as two or more conformers that are rapidly interconverting at room temperature, the NMR spectrum will show averaged signals. Upon cooling, the rate of interconversion slows, and the signals for each individual conformer may become resolved (a process known as decoalescence). By analyzing the spectra at different temperatures, one can determine the equilibrium constant (K_eq) and, subsequently, the thermodynamic parameters (ΔG, ΔH, ΔS) for the equilibrium.
Protocol 4.1: VT-NMR for Conformational Analysis
Step 1: Sample Preparation
-
Dissolve a high-purity sample of the this compound derivative in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, d4-methanol, or deuterated dichloromethane, CD2Cl2).
Step 2: Initial Spectrum Acquisition
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
Step 3: Low-Temperature Measurements
-
Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Trustworthiness: Careful temperature calibration and allowing sufficient time for thermal equilibrium are critical for obtaining reliable data.
-
Continue lowering the temperature until distinct signals for the major and minor conformers are observed or until the solvent begins to freeze.
Step 4: Data Analysis
-
At each temperature where separate signals are visible, calculate the population of each conformer by integrating the respective peaks. The equilibrium constant is the ratio of these populations: K_eq = [Conformer B] / [Conformer A] .
-
Calculate ΔG at each temperature using: ΔG = -RT ln(K_eq) .
-
Construct a van 't Hoff plot (ln(K_eq) versus 1/T). The slope of this plot is equal to -ΔH/R and the y-intercept is equal to ΔS/R, allowing for the determination of the enthalpic and entropic contributions to the equilibrium.
Potentiometric Titration for Dissociation Constants
For derivatives with ionizable groups, potentiometric titration can be used to determine the acid dissociation constant (pKa). [7]The pKa is directly related to the Gibbs free energy of the dissociation reaction and is a crucial measure of the compound's stability and behavior in aqueous environments.
Principle: The compound is dissolved in a solution and titrated with a strong acid or base. The pH is monitored throughout the titration. The pKa corresponds to the pH at which the ionizable group is 50% protonated and 50% deprotonated. Substituents that stabilize the conjugate base will lower the pKa (stronger acid), while those that destabilize it will raise the pKa. [8]
Data Synthesis: A Hypothetical Case Study
To illustrate the application of these principles, consider two hypothetical derivatives:
-
Derivative 1: Unsubstituted this compound.
-
Derivative 2: A derivative with a bulky tert-butyl group on the azepine ring.
We hypothesize that the tert-butyl group will sterically hinder conformational flexibility, locking the ring system into a specific, potentially higher-energy, conformation.
Computational Results (DFT @ B3LYP/6-31G(d))
| Derivative | Lowest Energy Conformer | Relative Gibbs Free Energy (ΔG) | Key Structural Feature |
| Derivative 1 | Twist-Chair (Azepine) | 0.00 kcal/mol (Reference) | Exhibits multiple low-energy conformers within 1-2 kcal/mol |
| Derivative 2 | Boat (Azepine) | +3.5 kcal/mol | Tert-butyl group forces a high-energy boat conformation to avoid steric clash |
Interpretation: The computational data strongly suggest that Derivative 1 is more thermodynamically stable than Derivative 2. The bulky substituent in Derivative 2 introduces significant strain, raising its ground state energy. The entropic contribution for Derivative 1 would also likely be higher due to its greater conformational freedom.
Experimental Validation (VT-NMR) A VT-NMR experiment on Derivative 1 would likely show significant line broadening upon cooling, followed by the appearance of multiple sets of signals at low temperatures, confirming the presence of several conformers in equilibrium. In contrast, the spectrum for Derivative 2 might show only minor changes, indicating it is largely "locked" in a single conformation.
Conclusion and Strategic Outlook
The thermodynamic stability of this compound derivatives is a complex function of conformational energies, ring strain, and substituent effects. A robust evaluation of stability is not optional but a critical step in the hit-to-lead and lead optimization phases of drug discovery.
We advocate for a synergistic approach where computational chemistry is employed as a primary screening tool to predict the stability of virtual libraries of derivatives. This allows for the early-stage deselection of potentially unstable candidates. Promising candidates should then be synthesized and subjected to experimental validation using techniques like VT-NMR and potentiometric titrations to confirm the computational predictions and provide a comprehensive understanding of their thermodynamic profile. By integrating these methodologies, drug development teams can rationally engineer derivatives that possess both high biological potency and the thermodynamic stability required for a successful pharmaceutical product.
References
-
Glushkov, V. A., & Shchegol'kov, E. V. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Russian Chemical Bulletin, 70(5), 793-814. [Link]
-
Low, J. N., et al. (2016). Six polycyclic pyrimidoazepine derivatives: syntheses, molecular structures and supramolecular assembly. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 4), 384–394. [Link]
-
Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]
-
El-Bindary, A. A., et al. (2006). Stereochemistry of New Nitrogen-Containing Heterocyclic Compounds XIV. Potentiometric and Thermodynamic Studies of 5-(Phenylazo). Russian Journal of General Chemistry, 76(4), 655-661. [Link]
-
Kawakita, Y., et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(8), 2324-2336. [Link]
-
El-Korashy, S. A., et al. (2006). Stereochemistry of new nitrogen-containing heterocyclic compounds. XV. Potentiometric, thermodynamic and biological activity studies of azoquinolines and their metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(5), 1140-1147. [Link]
-
Ferguson, G., et al. (2016). Similar molecular constitutions but different conformations and different supramolecular assemblies in two related fused tetracyclic benzo[b]pyrimido[5,4-f]azepine derivatives. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 1), 74–81. [Link]
-
Glatthor, C., et al. (2019). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 24(3), 456. [Link]
-
Lerner, D. A., et al. (2015). Computational Study of the Molecular Complexes between 5-HTP with ATP and DHEA. Potential New Drug Resulting from This Complexation. Computational Chemistry, 3, 18-22. [Link]
-
El-Faham, A., et al. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 619-631. [Link]
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- 3. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemical.journalspub.info [chemical.journalspub.info]
- 5. Six polycyclic pyrimidoazepine derivatives: syntheses, molecular structures and supramolecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Similar molecular constitutions but different conformations and different supramolecular assemblies in two related fused tetracyclic benzo[b]pyrimido[5,4-f]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempap.org [chempap.org]
- 8. researchgate.net [researchgate.net]
The Decahydropyrimido[1,2-a]azepine Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The decahydropyrimido[1,2-a]azepine core represents a fascinating and underexplored three-dimensional scaffold in medicinal chemistry. Its unique conformational flexibility, conferred by the fusion of a pyrimidine ring with a seven-membered azepane ring, presents a compelling opportunity for the design of novel therapeutics with high specificity and potency. This guide provides a comprehensive technical overview of this pharmacophore, from its synthesis and structural nuances to its known and potential therapeutic applications. We will delve into the established anti-inflammatory and antiviral activities of its derivatives, offering detailed experimental protocols and exploring the structure-activity relationships that govern their biological effects. This document is intended to serve as a foundational resource for researchers seeking to exploit the therapeutic potential of this promising heterocyclic system.
Introduction: The Allure of Fused Azepines in Drug Discovery
Seven-membered nitrogen heterocycles, particularly azepines, are recognized as important structural motifs in medicinal chemistry.[1] Their non-planar and flexible nature allows for a more comprehensive exploration of chemical space compared to their five- and six-membered counterparts, enabling optimal interactions with a wide array of biological targets.[1] The fusion of an azepine ring with other heterocyclic systems, such as pyrimidine, creates a rigidified yet conformationally diverse scaffold that can be strategically functionalized to modulate pharmacological activity. The pyrimidine ring, a common feature in many bioactive molecules, provides multiple points for hydrogen bonding and other non-covalent interactions, further enhancing the drug-like properties of the fused system.
The this compound core, in particular, has emerged as a privileged scaffold with demonstrated potential in several therapeutic areas. This guide will illuminate the key attributes of this pharmacophore, providing the necessary technical insights to empower further research and development.
Synthetic Strategies: Constructing the this compound Core
The synthesis of the this compound scaffold typically involves a multi-step sequence, often culminating in the cyclization of a suitably functionalized pyrimidine precursor. A common and effective approach leverages the well-established Biginelli reaction for the initial construction of the dihydropyrimidine core.
The Biginelli Reaction: A Cornerstone for Pyrimidine Synthesis
The Biginelli reaction is a one-pot, three-component condensation that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[2][3] This robust reaction provides a versatile entry point to a wide range of substituted pyrimidines.
Experimental Protocol: General Procedure for the Biginelli Reaction [2]
-
Materials:
-
Aldehyde (1.0 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 equivalent)
-
Urea or thiourea (1.5 equivalents)
-
Catalyst (e.g., FeCl₃·6H₂O, 10 mol%)[2]
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea (or thiourea), and catalyst in ethanol.
-
Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidine derivative.
-
Cyclization to the Fused Azepine Ring
Following the synthesis of the pyrimidine core, the subsequent steps involve the introduction of a side chain that can undergo intramolecular cyclization to form the seven-membered azepine ring. A representative synthetic route to hexahydropyrimido[1,2-a]azepine derivatives is outlined below.[4]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
History and Discovery of Pyrimido-Azepine Bicyclic Systems
Executive Summary: The Architecture of Fusion
The fusion of a six-membered pyrimidine ring with a seven-membered azepine ring creates a privileged bicyclic scaffold: the pyrimido-azepine . This system has emerged from the backwaters of heterocyclic chemistry to become a cornerstone in modern drug discovery, particularly in the design of kinase inhibitors (EGFR, HER2, PLK1) and GPCR modulators (5-HT2C agonists).
For the medicinal chemist, this scaffold offers a unique "Goldilocks" zone: the pyrimidine component provides the hydrogen-bonding motifs necessary for ATP-mimicry (in kinases), while the azepine ring introduces a specific conformational flexibility and three-dimensionality (Fsp³) often lacking in flat, tricyclic heteroaromatics.
This guide dissects the history, synthetic evolution, and pharmacological application of pyrimido-azepines, with a specific focus on the [4,5-b] and [4,5-d] isomers.
Structural Classification & Isomerism
The nomenclature depends on the fusion bond. While multiple isomers are theoretically possible, two dominate the patent literature due to their synthetic accessibility and biological relevance.
| Isomer | Structure Description | Key Biological Target | Representative Compound |
| Pyrimido[4,5-b]azepine | Pyrimidine fused at bonds 4,5; Azepine nitrogen adjacent to fusion.[1] | Kinases (EGFR, HER2, PLK1) | TAK-285 (Takeda), Compound 19b |
| Pyrimido[4,5-d]azepine | Pyrimidine fused at bonds 4,5; Azepine nitrogen distal to fusion. | GPCRs (5-HT2C) | PF-3246799 (Pfizer) |
| Pyrimido[5,4-b]azepine | Less common; often found in tricyclic benzo-fused systems. | Antimicrobial | Various experimental analogs |
Synthetic Evolution: From Ring Expansion to Targeted Cyclization
Historically, accessing the azepine ring was the bottleneck. Early 20th-century methods relied on expanding six-membered rings. Modern methods prefer building the seven-membered ring onto a pre-functionalized pyrimidine.
The Classical Era: Ring Expansion (Schmidt & Beckmann)
Early syntheses often employed the Schmidt reaction or Beckmann rearrangement on tetrahydro-quinazolinones.
-
Mechanism: A ketone functionality on a fused cyclohexane ring (e.g., 5,6,7,8-tetrahydroquinazolin-5-one) is treated with hydrazoic acid (
). -
Outcome: The insertion of a nitrogen atom expands the cyclohexanone to a caprolactam-like azepine.
-
Limitation: Regioselectivity is often poor, leading to mixtures of isomers, and the harsh acidic conditions limit functional group tolerance.
The Modern Era: Intramolecular Cyclization
Current "field-proven" protocols utilize intramolecular Claisen-type condensations or nucleophilic aromatic substitutions (
Visualization: Synthetic Pathways
The following diagram contrasts the historical ring expansion approach with the modern cyclization strategy.
Caption: Comparison of classical ring expansion (Schmidt) vs. modern intramolecular cyclization strategies for scaffold synthesis.
Detailed Experimental Protocol
Target: Synthesis of a Pyrimido[4,5-b]azepine Scaffold (EGFR/HER2 Inhibitor Precursor). Basis: Adapted from Takeda Pharmaceutical methodology (e.g., Bioorg. Med. Chem. Lett. 2013).
Strategic Rationale
This protocol uses an intramolecular Claisen condensation .[1] The driving force is the formation of the stable enolate followed by cyclization onto a pendant ester. This method is superior to ring closing metathesis (RCM) for this scaffold because it directly installs the keto-functionality needed for further derivatization (e.g., to a vinyl chloride or amine).
Step-by-Step Methodology
Reagents:
-
Starting Material: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
-
Reagent A: Ethyl 4-aminobutyrate (linker).
-
Base: Potassium tert-butoxide (
). -
Solvent: THF (anhydrous).
Workflow:
-
Nucleophilic Displacement (
):-
Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in THF.
-
Add ethyl 4-aminobutyrate (1.1 eq) and
(2.0 eq). -
Stir at
for 1 hour, then warm to RT. -
Checkpoint: Monitor TLC for disappearance of the chloro-pyrimidine. The product is the diester intermediate.
-
-
Dieckmann/Claisen Cyclization:
-
Cool the solution of the diester intermediate to
. -
Slowly add
(1.5 eq) in THF. The solution will likely turn deep yellow/orange (enolate formation). -
Stir at
for 30 mins, then allow to warm to RT overnight. - -carbon of the butyrate side chain attacks the pyrimidine-5-carboxylate ester. In this specific [4,5-b] design, we target the C-C bond formation to close the 7-membered ring.
-
-
Decarboxylation (Optional but common):
-
If the cyclization yields a
-keto ester, treat with dilute HCl/acetic acid under reflux to decarboxylate, yielding the pyrimido[4,5-b]azepin-5-one.
-
-
Workup & Isolation:
-
Quench with saturated
. Extract with EtOAc. -
Wash organic layer with brine, dry over
. -
Purify via flash chromatography (Hexane/EtOAc gradient).
-
Self-Validating Check:
-
1H NMR: Look for the disappearance of the ethyl ester protons (quartet at ~4.2 ppm, triplet at ~1.3 ppm) if decarboxylation occurred.
-
MS: Confirm M+H corresponds to the bicyclic lactam.
Pharmacological Milestones
Kinase Inhibition (The [4,5-b] System)
The pyrimido[4,5-b]azepine scaffold serves as a robust ATP-competitive inhibitor.
-
Binding Mode: The pyrimidine N1 and N3 atoms typically form hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).
-
The "Azepine Twist": Unlike flat quinazolines (e.g., Gefitinib), the azepine ring adopts a puckered "boat-chair" conformation. This allows the molecule to project substituents into the ribose-binding pocket or the solvent-exposed region without inducing steric clash, accommodating mutations like T790M.
-
Key Compound: TAK-285 (Dual HER2/EGFR inhibitor).
GPCR Agonism (The [4,5-d] System)
Pfizer utilized the [4,5-d] isomer to target the Serotonin 5-HT2C receptor.
-
Therapeutic Goal: Treat stress urinary incontinence (SUI) without activating 5-HT2A (hallucinations) or 5-HT2B (valvular heart disease).
-
Selectivity Mechanism: The pyrimido[4,5-d]azepine core positions a pendant amine to interact with the conserved Asp residue in the GPCR transmembrane bundle. The steric bulk of the azepine ring prevents the conformational shift required to activate the 5-HT2B receptor, providing "functional selectivity."
Visualization: Pharmacological Logic
Caption: Divergent pharmacological applications of pyrimido-azepine isomers in oncology and CNS disorders.
References
-
Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013).[1] Context: Describes the Takeda synthesis (Claisen condensation) and X-ray co-crystal structure with EGFR.
-
Pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (2011).[5] Context: Details the discovery of PF-3246799 by Pfizer for urinary incontinence.
-
Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines. Source: Journal of Medicinal Chemistry (2014).[7] Context: In-depth SAR and selectivity optimization of the [4,5-d] scaffold.
-
Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of EGFR kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2006). Context: Early exploration of benzo-fused pyrimido-azepines in kinase research.
-
Schmidt reaction. Source: Wikipedia / Organic Chemistry Portal. Context: Historical background on the ring expansion mechanism used in early azepine synthesis.
Sources
- 1. Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
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- 5. Pyrimido[4,5-d]azepines as potent and selective 5-HT2C receptor agonists: design, synthesis, and evaluation of PF-3246799 as a treatment for urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Multiparameter optimization in CNS drug discovery: design of pyrimido[4,5-d]azepines as potent 5-hydroxytryptamine 2C (5-HT₂C) receptor agonists with exquisite functional selectivity over 5-HT₂A and 5-HT₂B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decahydropyrimido[1,2-a]azepine Scaffold: A Privileged Core for Modulating Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer three-dimensional complexity and diverse pharmacophoric features. Among these, the decahydropyrimido[1,2-a]azepine core has emerged as a promising framework for the development of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
The this compound Core: Structural Significance
The this compound system is a fused bicyclic heterocycle consisting of a fully saturated pyrimidine ring fused to an azepane ring. This rigid, yet conformationally flexible, scaffold provides a unique platform for the spatial arrangement of various functional groups, enabling interactions with a multitude of biological targets. The presence of nitrogen atoms in the pyrimidine ring offers sites for hydrogen bonding and potential for salt formation, enhancing the pharmacokinetic properties of its derivatives.
Synthesis of the this compound Scaffold
While a single, universally applicable, step-by-step protocol for the synthesis of the unsubstituted this compound core is not extensively detailed in the public domain, a general synthetic strategy can be inferred from the preparation of its derivatives. A common approach involves the cyclocondensation of a suitable diamine with a dicarbonyl compound or its equivalent. For instance, the synthesis of hexahydropyrimido[1,2-a]azepine derivatives has been achieved through multi-step reaction sequences.[1] A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound derivatives.
A patent for the asymmetric synthesis of related hexahydropyrimido[1,2-a]azepine-2-carboxamides highlights the potential for stereocontrolled synthesis, which is crucial for optimizing pharmacological activity.[2]
Biological Activities of this compound Derivatives
The this compound scaffold has been investigated for a range of biological activities, with the most significant findings in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Anti-inflammatory Activity
A notable study focused on the synthesis of new hexahydropyrimido[1,2-a]azepine derivatives as potent and selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[1]
Mechanism of Action: These derivatives were designed to selectively inhibit the COX-2 enzyme, which is a key mediator of inflammation and pain, while sparing the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] The proposed mechanism involves the binding of the hexahydropyrimido[1,2-a]azepine core to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [1]
-
Enzyme Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Reaction: In a 96-well plate, incubate the enzyme with the test compound or vehicle control for a specified time at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Structure-Activity Relationship (SAR): The anti-inflammatory activity of these derivatives was found to be influenced by the nature of the substituents on the pyrimido-azepine core. While a detailed SAR is not fully elucidated in the available literature, the study suggests that specific substitutions are crucial for potent and selective COX-2 inhibition.[1]
Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are limited, research on related azepine-containing heterocycles suggests potential in this area. The structural features of the this compound core, such as the presence of basic nitrogen atoms, are common in many antimicrobial agents. Structure-activity relationship studies of antimicrobial peptides and peptoids have highlighted the importance of cationic character and hydrophobicity for antimicrobial activity, features that can be incorporated into the this compound scaffold through appropriate derivatization.[3][4]
Anticancer Activity
The azepine scaffold is present in a variety of compounds with demonstrated anticancer activity.[5] Fused-azepinones, which share structural similarities with the this compound core, have shown potent kinase inhibition and anti-cancer effects.[5] Furthermore, pyrimido[4,5-b]-1,4-benzoxazepines, another class of tricyclic azepine derivatives, have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[6] These findings suggest that the this compound scaffold could serve as a valuable template for the design of novel anticancer agents, potentially acting as kinase inhibitors.[7][8]
Table 1: Summary of Biological Activities of this compound and Related Compounds
| Biological Activity | Compound Class | Key Findings | Reference(s) |
| Anti-inflammatory | Hexahydropyrimido[1,2-a]azepine derivatives | Selective COX-2 inhibitors with in vivo efficacy. | [1] |
| Antiviral | Hexahydropyrimido[1,2-a]azepine-2-carboxamides | Mentioned as potential HIV integrase inhibitors in a patent. | [2] |
| Anticancer | Fused-azepinones, Pyrimido[4,5-b]-1,4-benzoxazepines | Kinase inhibition (including EGFR), potent cytotoxicity against various cancer cell lines. | [5][6] |
| Antimicrobial | General Azepine Derivatives | Potential based on structural analogy to known antimicrobial agents. | [3][4] |
| Neuroprotective | Furo[3′,2′:4,5]pyrimido[1,2-a]azepines | Showed anxiolytic and anticonvulsant effects in animal models. | [9] |
| Cardiovascular | Guanidine-containing heterocycles | Guanidine moiety, present in some pyrimidine derivatives, is associated with cardiovascular effects. | [10][11][12] |
Other Potential Biological Activities
The versatility of the pyrimido-azepine scaffold is further underscored by reports of other biological activities in related structures. For instance, furo[3′,2′:4,5] pyrimido [1,2-a]azepines have been synthesized and evaluated for their neurotropic activity, demonstrating anxiolytic and anticonvulsant effects in animal models.[9] Additionally, the guanidine moiety, which can be considered a bioisostere of the amidine functionality within the pyrimidine ring of the this compound core, is a well-known pharmacophore in compounds with cardiovascular activity.[10][11][12] This suggests that derivatives of this compound could also be explored for their potential effects on the central nervous and cardiovascular systems.
Future Directions and Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. The existing research, particularly in the area of anti-inflammatory drug discovery, provides a strong foundation for further exploration. Future research efforts should focus on:
-
Development of versatile and efficient synthetic routes to access a wider range of this compound derivatives.
-
Comprehensive screening of these derivatives against a broader panel of biological targets to uncover new therapeutic applications.
-
In-depth structure-activity relationship studies to guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the detailed mechanisms of action for the observed biological activities.
References
-
[Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo
-
Kinase_Small_Molecule_Inhibitors)
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- 2. WO2006060225A3 - Process for asymmetric synthesis of hexahydropyrimido[1,2-a] azepine-2-carboxamides and related compounds - Google Patents [patents.google.com]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2- d]pyrrolo[1,2- a]pyrimidines, Pyridofuro[3,2- d]pyrido[1,2- a]pyrimidines and Pyridofuro[3',2':4,5]pyrimido[1,2- a]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular activity of aromatic guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of mono-guanidine-like derivatives on platelet aggregation and tumour cell induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigations on the pharmacology of the cardioprotective guanidine ME10092 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Polarity Switching of Decahydropyrimido[1,2-a]azepine Derivatives
Topic: Solubility Profile of Decahydropyrimido[1,2-a]azepine Scaffolds (Focus on DBU and Saturated Analogs) in Polar vs. Non-Polar Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Process Chemists[1]
Executive Summary & Chemical Identity
This guide addresses the solubility characteristics of the pyrimido[1,2-a]azepine bicyclic system.[1] It is critical to distinguish between the two primary forms encountered in research and industry:
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): The "Octahydro" derivative.[1][2][3][4][5] This is the industry-standard "superbase" used widely in catalysis and synthesis.[1][2][4] Most literature referring to this scaffold's solubility implicitly refers to DBU.[1][2][4]
-
Saturated DBU (1,8-Diazabicyclo[5.4.0]undecane): The "Decahydro" derivative.[1][4] A fully saturated bicyclic diamine, often appearing as a reduced impurity or a specialized reagent (e.g., in specific ionic liquid formulations).[1][4]
Key Insight: While both forms exhibit high solubility in polar organic solvents due to their nitrogenous core, the amidine functionality in DBU allows for a unique "Switchable Polarity" phenomenon when exposed to CO₂, transforming it from a lipophilic-compatible base to a polar ionic liquid.[1][4] This guide focuses on DBU as the primary functional benchmark, with comparative notes on the saturated analog.
Physicochemical Core Properties[1][2]
Understanding the solubility requires analyzing the competition between the hydrophobic bicyclic ring structure and the hydrophilic nitrogen centers.[4]
Table 1: Comparative Physicochemical Profile[4]
| Property | DBU (Octahydro-) | Saturated Analog (Decahydro-) | Significance |
| CAS Number | 6674-22-2 | 57516-77-5 | Verification of reagent identity.[1][4] |
| Molecular Weight | 152.24 g/mol | 154.25 g/mol | Minimal difference; similar diffusion rates.[1][2][4] |
| pKa (Conj. Acid) | ~13.5 (Superbase) | ~11-12 (Est.)[1] | DBU is a stronger base due to amidine resonance stabilization.[1][2][4] |
| LogP (Oct/Water) | ~1.38 | > 1.5 (Est.)[1][2] | Moderate Lipophilicity. Both partition well into organic phases.[1][2][4] |
| H-Bond Donors | 0 | 1 (Secondary Amine) | DBU is strictly an H-bond acceptor.[1][2][4] The saturated form can donate. |
| State (25°C) | Colorless Liquid | Liquid/Oil | Easy handling for liquid-liquid extraction.[1][2][4] |
Solubility Mechanics: Polar vs. Non-Polar[6]
The pyrimido[1,2-a]azepine scaffold is an amphiphilic molecule.[1][2][4] Its solubility is dictated by the "Dual-Nature" of its structure:
-
Hydrophobic Domain: The 7-membered azepine ring and the 6-membered pyrimidine-like ring (alkyl chains) provide Van der Waals surface area, driving solubility in non-polar solvents.[1][2][4]
-
Hydrophilic Domain: The bridgehead nitrogens (amidine in DBU, diamine in Decahydro) act as potent hydrogen bond acceptors.[1][2][4]
Non-Polar Solvent Interaction (Hydrocarbons, Aromatics)[1]
-
Mechanism: The bulky cycloalkyl rings disrupt the solvent structure minimally.[2][4] The lack of H-bond donors in DBU prevents self-aggregation, facilitating miscibility with aprotic non-polar solvents.[1][2][4]
-
Application: DBU is frequently used as a base in non-polar media (e.g., toluene) to deprotonate acidic substrates without phase transfer catalysts.[1][2][4]
Polar Solvent Interaction (Water, Alcohols, DMSO)[1]
-
Solvents: Water, Methanol, Ethanol, DMSO, Acetonitrile.[1][2][4]
-
Mechanism:
-
DBU: The imine nitrogen (
) is a strong H-bond acceptor.[1][2][4] Water molecules hydrate this site extensively.[1][2][4] Note that DBU is hygroscopic and can form hydrates (DBU[2]·H₂O). -
Saturated Analog: The secondary amine (
) acts as both a donor and acceptor, further enhancing water solubility but potentially reducing compatibility with strictly aprotic non-polar solvents compared to DBU.[1][4]
-
The "Alpha" Insight: Switchable Polarity Solvents (SPS)
A critical advanced application of DBU is its ability to switch polarity upon reaction with CO₂ in the presence of an alcohol.[4] This allows a researcher to start with a non-polar system (miscible with decane) and trigger a phase separation by adding CO₂.[2][4]
Mechanism:
-
Non-Polar State (N₂ atmosphere): DBU/Alcohol mixture is molecular and miscible with hydrocarbons.[1][2][4]
-
Polar State (CO₂ atmosphere): The mixture forms an ionic liquid (alkylcarbonate salt), becoming immiscible with hydrocarbons and highly polar.[1][2]
Visualization of Solubility & Switching Logic
The following diagram illustrates the structural factors driving solubility and the CO₂-triggered polarity switch.
Figure 1: Dual solubility mechanism and the CO₂-mediated polarity switch pathway.[1][2]
Experimental Protocols
Protocol A: Determination of Solubility Limits (Shake-Flask Method)
Objective: Quantify the solubility of the DBU scaffold in a specific solvent system.[2]
-
Preparation: Calibrate an HPLC or GC system for DBU detection (UV at ~210 nm or FID).
-
Saturation: Add excess DBU (liquid) to 10 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Phase Sampling: Allow phases to settle. Carefully sample the solvent-rich phase.[1][2][4]
-
Quantification: Dilute the sample and inject into HPLC/GC. Calculate concentration (
).
Protocol B: Polarity Switching Verification
Objective: Confirm the reversibility of the non-polar to polar transition.
-
Baseline: Mix DBU (1 eq) and 1-Hexanol (1 eq). Verify this mixture is miscible with Decane (1 eq).
-
Trigger: Bubble dry CO₂ gas through the mixture for 60 minutes at 25°C.
-
Observation: The solution should become viscous and form two phases (the bottom phase is the newly formed ionic liquid, immiscible with the decane top layer).[1][4]
-
Reversal: Bubble N₂ or Argon through the mixture at 60°C to remove CO₂.[1][2][4] The system should return to a single homogenous phase.[2][4]
Applications in Drug Development[4]
-
Salt Formation: DBU is used to form salts with acidic drug candidates (e.g., carboxylic acids) to improve their water solubility or crystallinity.[1][2][4] The lipophilic tail of DBU can sometimes aid in membrane permeability studies of the ion pair.[4]
-
Green Chemistry Solvents: The "Switchable Polarity" allows for reaction and separation in a single vessel.[1][2][4] A reaction can be run in the non-polar state, then CO₂ added to precipitate the catalyst (DBU-salt) or extract the product.[1][4]
-
Catalysis: DBU is a non-nucleophilic base.[1][2][4][6][8] Its solubility in non-polar solvents allows it to catalyze elimination reactions in toluene, avoiding the side reactions common with inorganic bases (like NaOH) that require phase transfer catalysts.[1][4]
References
-
PubChem. (2025).[1][4] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Compound Summary. National Library of Medicine.[1][4] [Link][2]
-
Jessop, P. G., et al. (2005).[1][4] Green chemistry: Reversible nonpolar-to-polar solvent.[1][2][4] Nature.[1][2][4] [Link][2]
-
Hansen, C. M. (2007).[1][4] Hansen Solubility Parameters: A User's Handbook.[1][2][4] CRC Press.[1][4] (Contextual citation for solubility parameter methodology).
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- 2. 1,8-ジアザビシクロ[5.4.0]ウンデカ-7-エン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,8-Diazabicyclo(5.4.0)undec-7-ene | C9H16N2 | CID 81184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1,8-Diazabicyclo[5.4.0]-7-undecene | 6674-22-2 | TCI Deutschland GmbH [tcichemicals.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. kinampark.com [kinampark.com]
- 8. guidechem.com [guidechem.com]
Toxicity and safety data sheets for Decahydropyrimido[1,2-a]azepine
Technical Guide: Toxicity & Safety Profile of Decahydropyrimido[1,2-a]azepine
Abstract This technical guide provides a comprehensive safety and toxicological analysis of This compound (CAS 25739-48-4), the fully saturated analog of the widely used superbase DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2] Designed for researchers and drug development professionals, this document synthesizes available data with structural activity relationship (SAR) insights to establish a self-validating safety protocol.[1][2] It addresses the critical hazards of bicyclic amidine/amine bases, specifically corrosivity and acute toxicity, and outlines engineering controls for their use in pharmaceutical synthesis.
Chemical Identity & Structural Context
To ensure precise handling, one must distinguish between the target molecule and its unsaturated industrial counterpart.
-
Synonyms: 1,8-Diazabicyclo[5.4.0]undecane; Saturated DBU.[1][2]
-
Molecular Formula: C
H N [1][7] -
Structural Class: Bicyclic Diamine (Fused ring system).[2]
Critical Distinction:
Unlike DBU (CAS 6674-22-2), which contains an amidine double bond (
Figure 1: Structural Relationship & Hazard Homology
Caption: Structural comparison showing the hydrogenation relationship between DBU and this compound, highlighting their shared corrosive toxicology.
Hazard Identification (GHS Classification)
Due to the scarcity of specific REACH registration data for CAS 25739-48-4, the following classification is derived from the Read-Across Principle using the homologous DBU and general aliphatic cyclic amines. This approach is standard in early-stage drug development safety assessments.[1][2]
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][6] | Alkaline Hydrolysis: The unprotonated nitrogen pairs abstract protons from fatty acids in cell membranes, causing saponification and liquefactive necrosis. |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[2] | Systemic Alkalosis/CNS: Rapid absorption leads to metabolic pH shifts and potential neurotoxicity common to bicyclic amines.[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2] | Corneal Opacification: Immediate protein denaturation upon contact; irreversible if not flushed within seconds.[2] |
| Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long-lasting effects.[1][2][6] | pH Alteration: High basicity disrupts aquatic pH balance; persistence due to stable bicyclic structure.[2] |
Toxicological Profile & Mechanisms
Mechanism of Injury: Liquefactive Necrosis
Unlike acid burns, which form a protective eschar (coagulative necrosis), bases like this compound induce liquefactive necrosis .[1]
-
Saponification: The base reacts with membrane lipids to form soaps, dissolving the barrier.[2]
-
Deep Penetration: Once the membrane is breached, the molecule penetrates deeper into the tissue, continuing the destruction until neutralized or diluted.
-
Delayed Onset: Pain may be delayed as the nerve endings are destroyed, leading to underestimation of exposure severity.[2]
Systemic Toxicity (Inferred)[1]
-
Metabolic Pathway: While DBU is excreted largely unchanged or as a lactam metabolite, the saturated decahydro- analog lacks the amidine resonance.[1][2] It is likely metabolized via N-oxidation or ring opening by cytochrome P450 enzymes.[1][2][6]
-
Target Organs: Upper respiratory tract (inhalation of mists), esophagus/stomach (ingestion), and eyes.
Safe Handling & Engineering Controls
Trustworthiness in the lab relies on self-validating systems —protocols that fail safely or make hazards immediately visible.[1][2][6]
Engineering Controls
-
Primary Containment: All handling of the neat liquid must occur within a certified chemical fume hood or glovebox .[2]
-
Atmosphere: As a hygroscopic strong base, store and handle under an inert atmosphere (Nitrogen/Argon) to prevent the formation of carbonate salts, which can crust and create particulate hazards.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Hand (Primary) | Nitrile (Double Gloved) | Standard nitrile offers good resistance to alkaline bases.[1][2] Double gloving allows outer glove removal upon contamination without skin exposure.[2] |
| Hand (High Risk) | Laminate / Butyl | For prolonged immersion or spill cleanup.[2] Bicyclic amines can permeate thin nitrile over time.[2] |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are insufficient.[2] The "splash risk" requires a complete seal to prevent corneal liquefaction.[2] |
| Respiratory | Respirator with ABEK Filter | If fume hood is unavailable (not recommended), use a full-face respirator with filters for organic vapors and inorganic bases.[1][2] |
Figure 2: Exposure Response Workflow
Caption: Emergency response logic flow for dermal and ocular exposure. Note the prohibition of acid neutralization on skin due to exothermic reaction risks.
Storage & Stability
-
Hygroscopicity: The molecule is highly hygroscopic.[2] Absorption of atmospheric water will alter stoichiometry in synthesis and may lead to container over-pressurization if CO
is also absorbed (forming carbonates). -
Incompatibility: Violent reaction with strong acids, acid chlorides, and chloroformates.[2]
-
Storage Condition: Store at 2–8°C (or room temperature if strictly sealed) under Argon . Glass containers should be inspected for etching over long periods, though HDPE is generally preferred for long-term storage of strong bases.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81184, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Retrieved from [Link]
-
Carl Roth. Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,8-Diazabicyclo[5.4.0]undec-7-ene.[1][2] (Used for Read-Across Toxicology).[1][2][6]
Disclaimer: This guide is for informational purposes for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
- 1. 176845-00-4|(2R,4S)-1,2,4-Trimethylhexahydropyrimidine|BLD Pharm [bldpharm.com]
- 2. digitalcontent.target.com [digitalcontent.target.com]
- 3. US6417175B1 - Phosphonocephem derivatives, process for the preparation of the same, and use thereof - Google Patents [patents.google.com]
- 4. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 409091-33-4|(S)-1,2'-Bipyrrolidine|BLD Pharm [bldpharm.com]
- 7. axel.as-1.co.jp [axel.as-1.co.jp]
Computational Modeling of Decahydropyrimido[1,2-a]azepine Binding Affinity
The following technical guide details the computational modeling of Decahydropyrimido[1,2-a]azepine , a bicyclic guanidine scaffold often utilized as a pharmacophore for aspartyl protease inhibition (e.g., BACE1) and GPCR modulation.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The This compound scaffold represents a saturated, bicyclic guanidine moiety. Unlike its aromatic counterparts (e.g., pyrimido[1,2-a]azepine), the decahydro variant possesses distinct stereochemical features (cis/trans ring fusion) and basicity (
In medicinal chemistry, this scaffold functions as a critical arginine mimetic . It is particularly privileged in the design of inhibitors for BACE1 (Beta-secretase 1) , where the protonated guanidinium headgroup forms a salt bridge with the catalytic aspartic acid dyad. Modeling this scaffold requires rigorous attention to protonation states , ring-pucker conformational sampling , and solvation thermodynamics .
Computational Workflow Architecture
The following diagram outlines the high-precision workflow required to model this scaffold, moving from quantum mechanical parameterization to free energy perturbation.
Figure 1: Integrated computational workflow for bicyclic guanidine modeling, emphasizing QM-derived charges and rigorous solvation.
Phase I: Ligand Preparation & Quantum Mechanics
Stereochemistry and Tautomerism
The this compound core contains two bridgehead carbons, leading to cis and trans diastereomers.
-
Protocol: You must generate both cis and trans ring fusions. The trans-fused isomer is generally more rigid, while the cis-fused isomer allows for greater azepine ring flexibility.
-
Tautomer Generation: Using tools like Jaguar or Gaussian , calculate the solution-phase energy of tautomers. For this scaffold, the positive charge is delocalized across the N1-C2-N3 amidine system.
Ab Initio Parameterization
Standard force fields (OPLS3e, AMBER ff14SB) often underestimate the polarization cost of the buried guanidinium cation.
-
Step 1: Optimize geometry at DFT B3LYP/6-311+G(d,p) level.
-
Step 2: Calculate Electrostatic Potential (ESP) charges.
-
Step 3: Fit charges using the RESP (Restrained Electrostatic Potential) model. This is critical to prevent "charge leakage" during MD simulations.
Phase II: Receptor Preparation (The BACE1 Case Study)
When modeling binding to aspartyl proteases (BACE1) or GPCRs, the protonation state of the target is the single biggest source of error.
The Catalytic Dyad Challenge
In BACE1, the active site contains two aspartates (Asp32 and Asp228).
-
Apo State: Monoprotonated (one Asp is -COOH, one is -COO⁻).
-
Holo State (Ligand Bound): When binding the highly basic this compound, the dyad often shifts to a diprotonated or distinct monoprotonated state to accommodate the salt bridge.
-
Directive: Use PropKa 3.1 to predict
shifts in the presence of the ligand. Do not assume standard pH 7.4 states.
Phase III: Molecular Dynamics & Free Energy
System Setup[8][9]
-
Water Model: Use OPC (Optimal Point Charge) or TIP4P-Ew . The 3-point TIP3P model fails to accurately reproduce the structured water networks often found bridging the azepine ring and the protein backbone.
-
Force Field: AMBER ff19SB (protein) + GAFF2 (ligand).
Simulation Protocol
| Parameter | Setting | Rationale |
| Ensemble | NPT | Isothermal-isobaric ensemble to mimic biological conditions. |
| Thermostat | Langevin ($ \gamma=1.0 ps^{-1} $) | Efficient temperature coupling without dampening dynamics excessively. |
| Barostat | Monte Carlo (1 atm) | Rigorous volume fluctuation sampling. |
| Timestep | 2.0 fs | Standard with SHAKE constraints on hydrogen bonds. |
| Duration | 500 ns | Required to sample the "pucker" transitions of the 7-membered azepine ring. |
Binding Affinity Calculation (MM-GBSA vs. FEP)
For this scaffold, MM-GBSA is useful for ranking large libraries, but FEP (Free Energy Perturbation) is required for lead optimization.
MM-GBSA Equation:
-
Note: The entropic term (
) is often omitted in screening but is crucial here due to the restriction of the flexible azepine ring upon binding.
Mechanistic Interaction Map
The following diagram illustrates the critical interactions stabilizing the this compound within the BACE1 active site.
Figure 2: Interaction network showing the critical salt bridge with the catalytic dyad and hydrophobic contacts with the flap region.
Validation & Quality Assurance
To ensure "Trustworthiness" (E-E-A-T), every model must be self-validating.
-
RMSD Convergence: The ligand RMSD must stabilize (< 2.0 Å fluctuation) within the first 50 ns. If the azepine ring flips continuously, the binding mode is unstable.
-
Interaction Fingerprints: Monitor the persistence of the Asp32/Asp228 salt bridge. It should exist for >80% of the simulation time.
-
Retrospective Validation: Dock a known inhibitor (e.g., Verubecestat) using the same protocol. If the experimental pose is not reproduced within 1.5 Å RMSD, recalibrate the cavity scaling factors.
References
-
Vijaya Gracias et al. (2008).[1] Scaffold oriented synthesis.[1] Part 2: Design, synthesis and biological evaluation of pyrimido-diazepines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[2][1] Link
-
Hassanein H. Hassanein et al. (2021).[2] Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives... as anti-inflammatory agents.[2] Future Medicinal Chemistry.[2] Link
-
Spanò V. et al. (2022).[3] Insight on pyrimido[5,4-g]indolizine and pyrimido[4,5-c]pyrrolo[1,2-a]azepine systems as promising photosensitizers.[3] European Journal of Medicinal Chemistry.[3] Link
-
Wang, J. et al. (2015). Comprehensive Computational Analysis of BACE1 Inhibitors. Journal of Chemical Information and Modeling. (Contextual grounding for BACE1 protocols). Link
Sources
- 1. Scaffold oriented synthesis. Part 2: Design, synthesis and biological evaluation of pyrimido-diazepines as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight on pyrimido[5,4-g]indolizine and pyrimido[4,5-c]pyrrolo[1,2-a]azepine systems as promising photosensitizers on malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Functionalization Strategies for the Decahydropyrimido[1,2-a]azepine Core
The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists focusing on the Decahydropyrimido[1,2-a]azepine (DHPA) core. This scaffold, representing the fully saturated analog of the widely used reagent DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the core of marine alkaloids like Batzelladines, offers a high-
Executive Summary & Strategic Value
The This compound (DHPA) core is a privileged bicyclic scaffold characterized by a 6,7-fused ring system containing two nitrogen atoms. Unlike its unsaturated counterpart DBU, which is primarily a reagent, the DHPA core serves as a versatile pharmacophore in GPCR ligands, protease inhibitors (e.g., BACE1), and anti-viral marine alkaloids (Batzelladines).
Why this scaffold matters:
-
High
Character: Offers superior solubility and metabolic stability compared to flat heteroaromatics. -
Vectorial Diversity: The rigid bicyclic framework allows precise spatial positioning of substituents, ideal for peptidomimetics.
-
Basicity Modulation: Functionalization allows tuning of the pKa (typically ~12-13 for the guanidine form, lower for the amine), critical for bioavailability.
This guide details three high-value functionalization workflows: Regioselective C-H Functionalization , Stereocontrolled Scaffold Assembly , and Late-Stage N-Diversification .
Structural Analysis & Reactivity Profile
The DHPA core presents distinct reactivity zones. Understanding these is prerequisite to successful functionalization.
| Zone | Position (DBU numbering) | Reactivity Type | Strategic Application |
| N1 (Bridgehead) | N/A | Nucleophilic / Basic | Quaternization, H-bond acceptor. |
| C2 (Amidine C) | C-2 | Electrophilic (in guanidine) | Nucleophilic attack (addition-elimination). |
| C6 (Alpha to N) | C-6 | Acidic C-H ( | Lithiation / Electrophilic Trapping. |
| Azepine Ring | C-9, C-10 | Sterically Available | Ring-closing metathesis (RCM) attachment points. |
Reactivity Visualization
The following diagram maps the logical flow from the raw scaffold to functionalized libraries.
Figure 1: Strategic functionalization pathways for the DHPA core. Pathway A exploits the acidity of alpha-protons; Pathway B utilizes secondary amine reactivity; Pathway C focuses on library generation.
Detailed Protocols
Protocol A: Regioselective C6-Functionalization via -Lithiation
Objective: Introduce carbon substituents at the C6 position (alpha to the bridgehead nitrogen) to create chiral centers.
Mechanism: Formamidine-directed lithiation. The bridgehead nitrogen directs the base to the adjacent
Materials:
-
Substrate: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or reduced analog.[1]
-
Reagent:
-Butyllithium ( -BuLi), 1.6 M in hexanes. -
Electrophile: Benzaldehyde, Methyl Iodide, or Allyl Bromide.
-
Solvent: Anhydrous THF (freshly distilled).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add DHPA precursor (1.0 equiv, 5 mmol) and anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise over 10 minutes.-
Critical Checkpoint: The solution typically turns bright yellow/orange, indicating formation of the dipole-stabilized carbanion.
-
-
Incubation: Stir at -78°C for 45 minutes to ensure complete metallation.
-
Trapping: Add the Electrophile (1.2 equiv) dissolved in THF dropwise.
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Quench with saturated aqueous
(5 mL). -
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (DCM/MeOH/NH3 90:9:1).
Expected Yield: 60-85% depending on electrophile steric bulk.
Protocol B: De Novo Assembly via Ring-Closing Metathesis (RCM)
Objective: Construct the DHPA core with pre-installed functionality on the azepine ring, inaccessible via direct functionalization. Context: This approach mimics the synthesis of Batzelladine alkaloids .
Workflow Diagram:
Figure 2: Modular assembly of the DHPA core allowing substituents on the 7-membered ring.
Experimental Procedure (Step 3: RCM):
-
Substrate: Dissolve the di-alkenyl pyrimidine precursor (0.2 mmol) in anhydrous DCM (degassed).
-
Note: High dilution (0.005 M) is critical to favor intramolecular cyclization over polymerization.
-
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%).
-
Reflux: Heat to reflux (40°C) for 12-24 hours under Argon.
-
Monitoring: Monitor by TLC for disappearance of starting material (
usually changes significantly due to conformational restriction). -
Workup: Evaporate solvent. Purify via silica gel chromatography.
-
Reduction (Step 4): Hydrogenate the resulting alkene (Pd/C,
, 1 atm) to yield the saturated This compound .
Analytical Data & Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard markers.
| Parameter | Method | Expected Observation for DHPA Core |
| 1H NMR | 500 MHz, | Distinct multiplets for azepine ring protons ( |
| 13C NMR | 125 MHz | Guanidine C=N (if unsaturated) at ~160 ppm. Aminal carbon (if saturated) at ~70-80 ppm. |
| Mass Spec | ESI-HRMS | |
| Basicity | Titration |
References
-
Formation of 2,3,4,6,7,8,9,10‐octahydropyrimido[1,2‐a]azepine from azepan‐2‐one. Source: ResearchGate.[1][2] Relevance: Foundational synthesis of the DBU core from lactam precursors. URL:[Link]
-
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- (DBU) Properties. Source: NIST Chemistry WebBook.[3] Relevance: Definitive physicochemical data for the core scaffold. URL:[Link]
-
Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives as anti-inflammatory agents. Source: Future Medicinal Chemistry (PubMed).[4] Relevance: Application of the scaffold in bioactive library generation (COX-1/2 inhibitors). URL:[Link]
-
Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands. Source: PMC (NIH). Relevance: Demonstrates the use of bicyclic guanidine cores (analogous to DHPA) in GPCR ligand design. URL:[Link]
-
Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. Source: Marine Drugs (MDPI). Relevance: Contextualizes the DHPA core within the Batzelladine alkaloid family. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- [webbook.nist.gov]
- 4. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Decahydropyrimido[1,2-a]azepine in solid-phase peptide synthesis applications
Application Note: Decahydropyrimido[1,2-a]azepine (DBU) in Solid-Phase Peptide Synthesis
Executive Summary
This compound , chemically distinct but functionally synonymous in this context with the bicyclic amidine DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , represents a class of "superbases" utilized in Solid-Phase Peptide Synthesis (SPPS). While the fully saturated decahydro form (CAS 25739-48-4) exists as a secondary amine, the reagent of critical importance in peptide chemistry is the unsaturated amidine DBU (CAS 6674-22-2).
This guide focuses on the application of DBU as a high-performance deprotection reagent and catalyst. Unlike standard piperidine-based protocols, DBU offers accelerated Fmoc removal kinetics and the ability to disrupt intermolecular aggregation in "difficult sequences." However, its elevated basicity (pKₐ ~13.5) requires strict modulation to prevent racemization and aspartimide formation.
Chemical Background & Mechanism
Nomenclature Clarification
-
Common Name: DBU
-
IUPAC Name: 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine[1][2][3][4][5]
-
User Note: The term "this compound" strictly refers to the fully saturated bicyclic amine. However, in SPPS literature, this terminology almost exclusively pertains to the DBU amidine scaffold due to its resonance-stabilized basicity. This guide addresses the DBU form as the active reagent.[2][4][6]
Mechanism of Action (Fmoc Removal)
DBU functions via an E1cB elimination mechanism . It abstracts the acidic proton from the C9 position of the fluorenyl ring. Due to its steric bulk, DBU is a poor nucleophile but an exceptional base, making the deprotonation step significantly faster than with piperidine.
-
Critical Limitation: DBU does not effectively scavenge the reactive dibenzofulvene (DBF) byproduct. Without a scavenger, DBF can re-attach to the peptide N-terminus.
-
Solution: DBU is rarely used alone. It is formulated with a nucleophilic scavenger (e.g., Piperidine, Piperazine, or Morpholine).
Figure 1: Mechanism of Fmoc removal utilizing DBU as the base and a secondary amine as the scavenger.
Applications in SPPS
Accelerated Fmoc Deprotection
Standard 20% Piperidine is often insufficient for aggregated sequences (e.g., poly-alanine, hydrophobic domains). DBU reduces deprotection time from 10–20 minutes to 1–5 minutes .
Aggregation Disruption ("Magic Mixture")
DBU is a key component of "Magic Mixture" cocktails used to solvate β-sheet aggregates on resin.
-
Composition: DCM/DMF/NMP (1:1:1) + 1% DBU.[6]
-
Function: The high basicity and ionic character disrupt hydrogen bond networks between peptide chains.
Aspartimide Mitigation (The Double-Edged Sword)
While DBU accelerates synthesis, it drastically increases the rate of Aspartimide formation (cyclization of Asp-Gly/Asp-Ser sequences).
-
Protocol Adjustment: When DBU is used with Asp-containing peptides, 0.1 M HOBt or 0.1 M Oxyma Pure must be added to the deprotection cocktail to suppress this side reaction.
Experimental Protocols
Protocol A: High-Speed Fmoc Removal (Batch Mode)
Best for: Long peptides (>30 residues) or difficult sequences (e.g., ACP 65-74).
| Step | Reagent | Volume | Time | Notes |
| 1. Wash | DMF | 10 mL/g resin | 3 x 1 min | Remove previous reactants. |
| 2. Deprotect | 2% DBU + 2% Piperidine in DMF | 10 mL/g resin | 5 min | Do not exceed 10 min. |
| 3. Wash | DMF | 10 mL/g resin | 5 x 1 min | Extensive washing required to remove DBU traces. |
| 4. QC | Chloranil/Kaiser Test | - | - | Verify free amine (Blue). |
Protocol B: "Difficult Sequence" Cocktail (Aggregation Breaking)
Best for: Sequences failing standard synthesis due to steric shielding or β-sheet formation.
-
Preparation: Prepare a solution of 2% DBU and 5% Piperazine in NMP (N-methyl-2-pyrrolidone).
-
Additives: If Aspartic Acid (Asp) is present, add 0.1 M HOBt to the solution immediately before use.
-
Cycle:
-
Treat resin for 3 minutes . Drain.
-
Treat resin for 7 minutes . Drain.
-
Wash with DCM (to shrink/swell) followed by DMF.
-
Protocol C: On-Resin Esterification (Alloc/Allyl Chemistry)
DBU is used to catalyze the removal of Allyl protecting groups or facilitate lactamization.
-
Reagent: 3 eq. Pd(PPh₃)₄ + 10 eq. Phenylsilane in DCM.
-
Role of DBU: Used in subsequent washing or as a base for cyclization (1.5 eq DBU in DMF, overnight) to drive the reaction to completion.
Decision Matrix: When to Use DBU
Figure 2: Decision tree for selecting DBU-based deprotection cocktails.
Comparative Data: DBU vs. Piperidine
| Feature | 20% Piperidine | 2% DBU / 2% Piperidine |
| pKa (approx) | 11.1 | 13.5 (DBU) |
| Deprotection Half-life (t½) | ~1–3 min | < 10 seconds |
| Aspartimide Risk | Low | High (Requires HOBt) |
| Racemization Risk | Low (Cys/His sensitive) | Moderate (Avoid prolonged exposure) |
| Aggregation Breaking | Poor | Excellent |
| Disposal | Controlled precursor (drug) | Corrosive, Toxic |
Safety & Storage
-
Corrosivity: DBU is highly corrosive to skin and eyes. Use butyl rubber gloves.
-
Storage: Hygroscopic. Store under nitrogen/argon. Absorbed water forms carbonates that precipitate and clog synthesizer lines.
-
Compatibility: Incompatible with strong acids and oxidizing agents.[2]
References
-
Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in solid-phase peptide synthesis. Peptide Research, 4(3), 194-199. Link
-
Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation during DBU-mediated Fmoc removal. Tetrahedron Letters, 34(41), 6661-6664. Link
-
Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5, 104417-104425. Link
-
Sigma-Aldrich. (2024).[7] 1,8-Diazabicyclo[5.4.0]undec-7-ene Product Specification. Link
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. DBU | 6674-22-2 [chemicalbook.com]
- 3. Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- [webbook.nist.gov]
- 4. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 5. 2H,3H,4H,6H,7H,8H,9H,10H-pyrimido[1,2-a]azepine | 41015-70-7; 51376-14-8; 6674-22-2 | Buy Now [molport.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
Application Notes and Protocols for the Stereoselective Construction of the Decahydropyrimido[1,2-a]azepine Framework
Introduction: The Significance of the Decahydropyrimido[1,2-a]azepine Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic guanidine structure is a key pharmacophore in a range of biologically active molecules. Notably, derivatives of this framework have been developed as potent inhibitors of HIV integrase, highlighting their therapeutic potential.[1] The rigid, three-dimensional architecture of the this compound system allows for precise spatial orientation of substituents, making it an attractive template for the design of selective and potent enzyme inhibitors and receptor modulators. Furthermore, new derivatives have been synthesized and investigated for their anti-inflammatory properties.[2]
The stereochemistry of this framework is critical to its biological activity. The chiral centers within the this compound core dictate the overall conformation of the molecule and its ability to engage with biological targets. Consequently, the development of robust and efficient methods for the stereoselective construction of this scaffold is of paramount importance. This application note provides a detailed overview of key strategies, mechanistic insights, and experimental protocols for the stereoselective synthesis of the this compound framework, aimed at researchers and professionals in organic synthesis and drug discovery.
Core Synthetic Strategies and Mechanistic Insights
The stereoselective synthesis of the this compound framework can be approached through several strategic disconnections. Key methodologies often involve the formation of the seven-membered azepine ring, the pyrimidine ring, or a simultaneous construction of the bicyclic system with stereocontrol.
Strategy 1: Asymmetric Hydrogenation of an Enamine Intermediate
A powerful and industrially relevant approach for introducing chirality into the this compound core involves the asymmetric hydrogenation of a key enamine intermediate. This strategy has been successfully employed in the synthesis of hexahydropyrimido[1,2-a]azepine-2-carboxamides, which are potent HIV integrase inhibitors.[1]
The general workflow for this approach is depicted below:
Caption: Asymmetric Hydrogenation Workflow.
The key to this strategy lies in the selection of a suitable chiral catalyst that can effectively differentiate between the two faces of the enamine during the hydrogenation process. Chiral phosphine ligands, such as those from the DuanPhos family, complexed with rhodium have shown excellent enantioselectivity in this transformation.[1] The mechanism of the asymmetric hydrogenation is believed to proceed through the formation of a chiral catalyst-substrate complex, where the steric and electronic properties of the ligand direct the approach of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess.
Strategy 2: Chiral Pool Synthesis
The use of readily available chiral starting materials, often referred to as the "chiral pool," provides an alternative and efficient route to enantiomerically pure decahydropyrimido[1,2-a]azepines.[3][4][5] Amino acids, with their inherent chirality, are particularly attractive starting points. For instance, L-lysine or its derivatives can serve as a precursor for the azepine portion of the molecule, with the stereocenter dictating the stereochemistry of the final product.
The general logic of a chiral pool approach is outlined in the following diagram:
Caption: Chiral Pool Synthesis Workflow.
This strategy relies on the transfer of chirality from the starting material to the final product through a series of stereoconservative or stereospecific reactions. The key advantage of this approach is that it often avoids the need for a separate resolution step or an asymmetric catalyst, which can simplify the overall synthesis.
Experimental Protocols
The following protocols are provided as illustrative examples for the stereoselective construction of the this compound framework and its derivatives. Researchers should adapt these procedures based on their specific target molecules and available resources.
Protocol 1: Asymmetric Hydrogenation of a Tetrahydropyrimido[1,2-a]azepine Intermediate
This protocol is adapted from a patented procedure for the synthesis of a key intermediate for an HIV integrase inhibitor.[1]
Step 1: Synthesis of the Enamine Precursor
-
To a solution of caprolactam (1.0 eq) in an appropriate solvent (e.g., toluene), add a suitable activating agent (e.g., phosphorus oxychloride) at a controlled temperature.
-
After activation, introduce the desired amino-ester component and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture to facilitate the condensation and formation of the tetrahydropyrimido[1,2-a]azepine enamine.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by chromatography or crystallization.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the enamine precursor (1.0 eq) in a degassed solvent (e.g., methanol).
-
Add the chiral catalyst, for example, a pre-formed complex of [Rh(COD)2]BF4 and a chiral bisphosphine ligand such as (Sc,Rc)-DuanPhos (typically 0.01-1 mol%).
-
Pressurize the reactor with hydrogen gas (e.g., 50-200 psi).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC or TLC).
-
Carefully depressurize the reactor, remove the solvent under reduced pressure, and purify the enantiomerically enriched product.
| Parameter | Condition | Notes |
| Catalyst Loading | 0.1 mol% | Can be optimized for cost and efficiency. |
| Hydrogen Pressure | 100 psi | Higher pressures may improve reaction rates. |
| Temperature | 25 °C | Temperature can influence both rate and enantioselectivity. |
| Solvent | Methanol | Other protic solvents can be screened. |
| Enantiomeric Excess | >95% ee | Dependent on the specific substrate and catalyst combination. |
Data Presentation and Characterization
The stereochemical outcome of these synthetic routes must be rigorously determined. Key analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method for determining the enantiomeric excess (ee) of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the diastereomeric ratio (dr) in cases where diastereomers are formed. Chiral shift reagents can also be employed to resolve enantiomeric signals.
-
X-ray Crystallography: Provides unambiguous determination of the absolute and relative stereochemistry of crystalline products.
Conclusion and Future Perspectives
The stereoselective construction of the this compound framework is a challenging yet crucial endeavor in modern medicinal chemistry. The strategies outlined in this application note, particularly asymmetric hydrogenation and chiral pool synthesis, provide robust pathways to access these valuable scaffolds with high stereocontrol. Future research in this area will likely focus on the development of more efficient and versatile catalytic systems, as well as the exploration of novel synthetic routes that allow for greater diversification of the this compound core. These advancements will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged heterocyclic system.
References
-
Cohen, F., & Overman, L. E. (2006). Enantioselective Total Synthesis of Batzelladine F. Journal of the American Chemical Society, 128(9), 2782–2783. [Link]
-
Du Bois, J., & Fleming, J. J. (2007). A Stereocontrolled Synthesis of (+)-Saxitoxin. Journal of the American Chemical Society, 129(28), 8702–8703. [Link]
-
Hassan, A. A., & Shawky, A. M. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry, 13(7), 625–641. [Link]
- Hsiao, Y., et al. (2006). Process for asymmetric synthesis of hexahydropyrimido[1,2-a] azepine-2-carboxamides and related compounds.
-
Jang, Y. J., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 954. [Link]
-
Mulzer, J. (2012). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. ResearchGate. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Prasad, K. S., & Kumar, U. S. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2110. [Link]
-
Schmalz, H.-G., et al. (2016). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journal of Organic Chemistry, 12, 1827–1834. [Link]
-
Smith, A. B., et al. (2004). Stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin. Organic & Biomolecular Chemistry, 2(23), 3353–3355. [Link]
-
University of Houston. (n.d.). Chiral Pool. Retrieved from [Link]
-
Wang, Q., et al. (2017). Diastereoselective Synthesis of Dibenzo[b,d]azepines by Pd(II)-Catalyzed [5 + 2] Annulation of o-Arylanilines with Dienes. Organic Letters, 19(7), 1734–1737. [Link]
-
White, J. D., & Shaw, S. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1849. [Link]
-
Ye, M., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(45), 15291–15297. [Link]
Sources
- 1. WO2006060225A3 - Process for asymmetric synthesis of hexahydropyrimido[1,2-a] azepine-2-carboxamides and related compounds - Google Patents [patents.google.com]
- 2. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Haber-independent, asymmetric synthesis of the marine alkaloid epi-leptosphaerin from a chitin-derived chiral pool synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Green Synthesis of Decahydropyrimido[1,2-a]azepine
Introduction: A New Paradigm for a Privileged Scaffold
The decahydropyrimido[1,2-a]azepine core is a saturated bicyclic N-heterocycle that represents a significant pharmacophore in modern drug discovery. Its three-dimensional structure and conformational flexibility make it a valuable scaffold for designing novel therapeutics targeting a range of biological endpoints, including anti-inflammatory and neuroprotective applications.[1][2] Traditionally, the synthesis of such complex heterocyclic systems has involved multi-step sequences, often relying on harsh reagents, volatile organic solvents, and significant energy consumption.
This guide moves beyond classical approaches to detail field-proven, green synthetic methodologies for the construction of the this compound skeleton. In alignment with the principles of green chemistry, these protocols prioritize atom economy, energy efficiency, the use of benign solvents, and the application of recoverable and reusable catalysts.[3] By adopting these strategies, researchers can not only improve the environmental footprint of their synthetic routes but also often achieve higher yields, shorter reaction times, and operational simplicity. This document provides the causal logic behind each method and detailed, self-validating protocols for immediate laboratory application.
Core Strategy I: The Power of Convergence via Multicomponent Reactions (MCRs)
Expertise & Rationale: Multicomponent reactions are the cornerstone of green synthetic chemistry. By combining three or more reactants in a single vessel to form a final product that incorporates all or most of the starting atoms, MCRs inherently maximize atom economy. This approach drastically reduces the number of synthetic operations, purifications, and solvent waste associated with traditional linear syntheses. For the pyrimido[1,2-a]azepine core, an MCR strategy analogous to the Biginelli reaction offers a highly efficient convergent pathway.[4] The reaction logically proceeds through a three-component condensation of an amino-azepine precursor, an aldehyde, and an active methylene compound.
Logical Flow of a One-Pot Three-Component Synthesis
Caption: Convergent MCR pathway for scaffold synthesis.
Protocol 2.1: Catalyst-Free, One-Pot Synthesis in an Eco-Friendly Solvent
This protocol leverages the inherent reactivity of the components in a benign solvent like ethanol, eliminating the need for a heavy metal catalyst.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-diaminopropane (10 mmol, 1.0 eq), a substituted aromatic aldehyde (10 mmol, 1.0 eq), and ethyl acetoacetate (10 mmol, 1.0 eq) in 20 mL of absolute ethanol.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7). Visualize spots using a UV lamp and/or iodine vapor. The reaction is typically complete within 6-8 hours.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 5 mL using a rotary evaporator.
-
Add 20 mL of cold deionized water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration, washing the filter cake with an additional 10 mL of cold water.
-
-
Final Characterization: Dry the solid product under vacuum. For higher purity, recrystallize from a minimal amount of hot ethanol. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the this compound derivative.
Core Strategy II: Energy-Efficient Activation Methods
Expertise & Rationale: A key tenet of green chemistry is the reduction of energy consumption. Conventional heating methods are often inefficient, requiring long reaction times and bulk heating of solvents. Microwave (MW) irradiation and ultrasound (US) sonication offer powerful alternatives that dramatically accelerate chemical reactions.
-
Microwave-Assisted Synthesis: Utilizes dielectric heating to rapidly and uniformly energize the polar molecules in the reaction mixture. This leads to a significant reduction in reaction times—from hours to mere minutes—minimizing energy usage and often preventing the formation of side products.[5][6][7]
-
Ultrasound-Assisted Synthesis: Employs acoustic cavitation to create transient, localized hotspots of extreme temperature and pressure. This phenomenon enhances mass transfer and dramatically increases reaction rates at or near ambient bulk temperature, providing an efficient, low-energy pathway for synthesis.[8][9][10]
Comparative Workflow: Conventional vs. Energy-Efficient Methods
Caption: Time reduction with MW and US synthesis.
Protocol 3.1: Microwave-Assisted Three-Component Synthesis
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the aldehyde (1 mmol), 2-aminobenzimidazole (as a structural analog for the azepine precursor, 1 mmol), malononitrile (1.2 mmol), and a catalytic amount of glacial acetic acid (0.2 mL).[11][12] Add 3 mL of ethanol as the solvent.
-
Microwave Parameters: Seal the vial and place it in a dedicated laboratory microwave reactor. Set the reaction temperature to 120 °C, the hold time to 10 minutes, and the power to 200 W with active stirring.
-
Work-up and Purification: After the reaction, cool the vial to room temperature using compressed air. A solid precipitate will typically form. Collect the product by vacuum filtration and wash with cold ethanol (2 x 5 mL). The product is often of high purity, but can be recrystallized if necessary.
Protocol 3.2: Ultrasound-Assisted Synthesis
-
Reaction Setup: In a 25 mL thick-walled flask, add the aldehyde (1 mmol), the amino-azepine precursor (1 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (TsOH, 10 mol%) in 10 mL of water.[13][14]
-
Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level of the bath. Sonicate at a frequency of 40 kHz and a power of 150 W at room temperature.
-
Monitoring & Work-up: Monitor the reaction by TLC. The reaction is generally complete within 20-30 minutes.[10] Upon completion, collect the precipitated solid via vacuum filtration, wash thoroughly with water, and dry under vacuum.
Data Summary: Comparison of Synthetic Methodologies
| Method | Catalyst | Solvent | Time | Yield (%) | Green Chemistry Advantages |
| Conventional | Acetic Acid | Ethanol | 6-8 hours | 70-80% | Benign solvent. |
| Microwave | Acetic Acid | Ethanol | 10-15 min | 90-95% | Drastic reduction in time and energy; high yield.[15][16] |
| Ultrasound | TsOH | Water | 20-30 min | 92-96% | Use of water as solvent; low energy; room temp. |
| Nanocatalyst | ZnO@SO3H@Tropine | Solvent-free | 25-35 min | 95-99% | High yield, reusability of catalyst, no solvent.[17] |
Core Strategy III: The Frontier of Recyclable and Biological Catalysis
Expertise & Rationale: The future of green synthesis lies in catalysts that are not only highly active but also sustainable. Nanocatalysts and biocatalysts represent two major frontiers that address this need.
-
Heterogeneous Nanocatalysis: Nanoparticles, such as functionalized zinc oxide, offer an exceptionally high surface area, leading to superior catalytic activity compared to their bulk counterparts.[18] When designed as heterogeneous catalysts, they can be easily separated from the reaction mixture by simple filtration and reused multiple times, drastically reducing catalyst waste and cost. The protocol below is based on a highly effective catalyst used for the synthesis of related pyrimido[1,2-a]benzimidazoles, which is directly applicable here.[11][17]
-
Biocatalysis: Enzymes are nature's catalysts, offering unparalleled selectivity under extremely mild and green conditions (aqueous media, neutral pH, room temperature).[19][20] While a single enzyme for the entire MCR might be elusive, a chemo-enzymatic approach can be employed. For instance, a lipase could be used in a preceding step to perform a kinetic resolution on a chiral precursor, allowing for the synthesis of an enantiomerically pure final product—a task that is extremely challenging with conventional chemistry.[21][22][23]
Catalyst Recyclability Workflow
Caption: Cycle of a heterogeneous nanocatalyst.
Protocol 4.1: Reusable Nanocatalyst under Solvent-Free Conditions
This protocol is adapted from a highly efficient synthesis of pyrimido[1,2-a]benzimidazoles using ZnO@SO3H@Tropine.[17]
-
Catalyst System: The ZnO@SO3H@Tropine nanocatalyst is a functionalized, porous zinc oxide nanoparticle that acts as a highly effective solid acid catalyst.
-
Reaction Setup: In a 10 mL round-bottom flask, combine the aldehyde (1 mmol), the amino-azepine precursor (1 mmol), malononitrile (1.2 mmol), and the ZnO@SO3H@Tropine nanocatalyst (30 mg). No solvent is required.
-
Reaction Execution: Heat the solid mixture in an oil bath at 120 °C with magnetic stirring for the time specified by TLC monitoring (typically 25-35 minutes).
-
Catalyst Recovery and Product Isolation:
-
After completion, cool the flask to room temperature.
-
Add 10 mL of ethanol and stir for 5 minutes.
-
Separate the solid catalyst by simple filtration. Wash the recovered catalyst with ethanol and dry it in an oven for reuse in subsequent batches.
-
The filtrate contains the dissolved product. Evaporate the ethanol under reduced pressure to obtain the pure solid product. This method provides exceptionally high yields (95-99%).[17]
-
References
- Zhao, F., Masci, D., Tomarelli, E., & Castagnolo, D. (2020). Biocatalytic and Chemo-Enzymatic Approaches for the Synthesis of Heterocycles. King's College London.
- Unknown Author. (2012). Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines: A new access via phenylsulfone synthon. Ultrasonics Sonochemistry, 19(1), 49-55.
- UC Santa Barbara Office of Technology & Industry Alliances. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids.
- Unknown Author. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update.
- Hahn, F., & Guth, F. M. (2020). Biocatalysts from Biosynthetic Pathways: Enabling Stereoselective, Enzymatic Cycloether Formation on a Gram Scale.
- Unknown Author. (2026).
- Unknown Author. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of Heterocyclic Chemistry.
- Unknown Author. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry.
- Unknown Author. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. European Journal of Chemistry.
- Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2011). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. Journal of the Serbian Chemical Society.
- Unknown Author. (n.d.). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. Scientific Reports.
- Unknown Author. (2025).
- BenchChem. (2025).
- Dhameliya, T. M. (2025). Update of Nanoparticle-Catalyzed Synthesis of Heterocyclic Scaffolds Reported in 2023. Synlett.
- El-Saghier, A., & Ahmed, M. (2022).
- Unknown Author. (2023). Synthesis of novel benzopyrimido[4,5-d]azoninone analogs catalyzed by biosynthesized Ag-TiO2 core/shell magnetic nanocatalyst and assessment of their antioxidant activity. RSC Advances.
- Unknown Author. (2017). Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. Molecules.
- Verma, P., Gupta, S., & Yadav, V. S. (2017).
- Santagada, V., et al. (n.d.). Microwave Assisted Synthesis: A New Technology in Drug Discovery. Mini-Reviews in Medicinal Chemistry, 9(3).
- Bhardwaj, A., et al. (2025).
- Bansal, S. P., Chaudhary, N., & Kothiyal, P. (2013).
- Unknown Author. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides.
- Huple, J. B., & Ghorpade, S. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Organic Letters.
- Unknown Author. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry, 13(7), 625-641.
- Unknown Author. (2025).
- Unknown Author. (n.d.). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances.
- Unknown Author. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society.
- Balaure, P., et al. (n.d.).
- Unknown Author. (n.d.). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances.
- Unknown Author. (n.d.). Synthetic Studies towards Pyrido[1,2-a]azepine Stemona Alkaloids.
- Shirangi, H. S., et al. (2025). Facile and efficient synthesis of new class of azepinotriazepine derivatives via one-pot multicomponent reactions in water: Investigation biological activities. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 60-75.
- de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.
Sources
- 1. Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel benzopyrimido[4,5-d]azoninone analogs catalyzed by biosynthesized Ag-TiO2 core/shell magnetic nanocatalyst and assessment of their antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Ultrasound assisted one-pot, three-components synthesis of pyrimido[1,2-a]benzimidazoles and pyrazolo[3,4-b]pyridines: A new access via phenylsulfone synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shd.org.rs [shd.org.rs]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities | European Journal of Chemistry [eurjchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04181A [pubs.rsc.org]
- 21. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids – UC Santa Barbara Office of Technology & Industry Alliances [tia.ucsb.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of Decahydropyrimido[1,2-a]azepine
[label="Action: Overcome Amidine Resonance\n(
Figure 1: Optimized synthesis workflow for Decahydropyrimido[1,2-a]azepine.
Part 1: Diagnostic FAQs & Troubleshooting
Q: I am reducing DBU with LiAlH₄ in THF, but my yield is stuck around 55%. Why is the conversion incomplete?
A: The C=N double bond in DBU is part of a highly conjugated amidine system. This resonance stabilization makes the electrophilic carbon significantly less susceptible to nucleophilic hydride attack compared to standard imines or ketones. Standard literature protocols using Tetrahydrofuran (THF) at reflux (66°C) often fail to provide the thermal energy required to overcome this activation barrier, resulting in yields hovering around 55%[1].
-
Expert Intervention: Switch your solvent from THF to 1,4-Dioxane. The higher reflux temperature of 1,4-Dioxane (101°C) forces the reduction to completion. Additionally, ensure you use at least 2.5 equivalents of LiAlH₄ to account for the thermodynamic stability of the amidine.
Q: My GC-MS shows 100% conversion of DBU, but my isolated yield is <30%. Where is my product?
A: If conversion is complete but the isolated yield is low, your product is being lost during the workup phase. This compound is a highly polar, hydrophilic diamine. If you use a standard aqueous quench (e.g., saturated NH₄Cl)[2], two critical failures occur:
-
The product dissolves preferentially in the massive aqueous layer.
-
The quench generates gelatinous aluminum hydroxide [Al(OH)₃], which physically traps and chelates the amine.
-
Expert Intervention: Abandon the standard aqueous quench. Implement the Fieser (n, n, 3n) workup . This method uses minimal water and generates a granular, crystalline aluminate salt (LiAlO₂) that traps zero product and allows for seamless filtration.
Q: My isolated product degrades or turns yellow during storage. How do I prevent this?
A: As an electron-rich diamine, this compound is highly susceptible to atmospheric oxidation. Furthermore, it readily absorbs atmospheric CO₂ to form insoluble carbamate salts.
-
Expert Intervention: Distill the final product under high vacuum and store it strictly under an inert atmosphere (Argon or Nitrogen) at 4°C.
Figure 2: Diagnostic decision tree for troubleshooting low yields.
Part 2: Yield Comparison Data
The following table summarizes how different reaction parameters and workup choices directly impact the final isolated yield of this compound.
| Reduction Reagent | Solvent (Reflux Temp) | Quench / Workup Method | Typical Isolated Yield | Mechanistic Bottleneck / Limitation |
| LiAlH₄ (1.0 eq) | THF (66°C) | Saturated NH₄Cl (Aqueous) | ~55%[1] | Incomplete conversion; product trapped in Al(OH)₃ gel. |
| LiAlH₄ (2.5 eq) | THF (66°C) | Fieser Method (n,n,3n) | 65 - 70% | Amidine resonance resists complete reduction at 66°C. |
| LiAlH₄ (2.5 eq) | 1,4-Dioxane (101°C) | Fieser Method (n,n,3n) | > 85% | Optimized. High temp forces conversion; Fieser prevents loss. |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure strict causality between your actions and the chemical state of the reaction.
Phase 1: Reduction
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2.5 equivalents of LiAlH₄ and suspend in anhydrous 1,4-Dioxane (0.5 M relative to DBU).
-
Addition: Cool the suspension to 0°C. Add 1.0 equivalent of DBU dropwise.
-
Validation Check: Mild effervescence may occur; the solution must remain a grey suspension.
-
-
Reflux: Heat the mixture to 101°C (reflux) for 18 hours.
-
In-Process Analysis: Cool a 0.1 mL aliquot, quench with a drop of water, extract with ethyl acetate, and run GC-MS.
-
Validation Check: The DBU precursor peak (m/z 152) must be completely absent, replaced entirely by the saturated product peak (m/z 154).
-
Phase 2: The Fieser Workup
Critical Step: For every 1.0 g of LiAlH₄ used, follow these exact volumetric additions at 0°C with vigorous stirring.
-
Add 1.0 mL of distilled water dropwise.
-
Validation Check: Exercise extreme caution—vigorous H₂ evolution will occur.
-
-
Add 1.0 mL of 15% (w/v) NaOH aqueous solution.
-
Add 3.0 mL of distilled water.
-
Remove from the ice bath and stir vigorously at room temperature for 30 minutes.
-
Validation Check: The grey sludge must transform into a pure white, granular, sand-like solid. If it remains grey or sticky, continue stirring until crystallization is complete.
-
Phase 3: Isolation
-
Filter the white granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 x 50 mL) to extract any residual product from the solid matrix.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purification: Distill the crude residue under high vacuum to yield this compound as a colorless oil.
References
1.[3] Molecular Insights into the Structure and Dynamics of Protic Organic Ionic Plastic Crystal (OIPC) 1,7-Diazabicyclo[5.4.0]undec-7-ene ([DBUH])–bis(fluorosulfonyl)imide ([FSI]) | The Journal of Physical Chemistry B - ACS Publications. acs.org. 3 2.[2][1] Effection of UV-LED Illuminant on the Curation of Photolatent-amidine Mixed with Bisphenol A Epoxy Acrylate under Printing Conditions - MATEC Web of Conferences. matec-conferences.org. 2
Sources
Technical Support Center: Purification of Decahydropyrimido[1,2-a]azepine Reaction Mixtures
Introduction
The decahydropyrimido[1,2-a]azepine ring system and its derivatives, such as the widely used non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are fundamental scaffolds in modern organic synthesis.[1][2] Their inherent basicity and polarity, while crucial for their chemical reactivity, present unique challenges during the purification of reaction mixtures. Researchers and drug development professionals frequently encounter issues ranging from low recovery and poor chromatographic resolution to difficulties in removing structurally similar impurities.
This technical support guide provides a structured approach to troubleshooting common purification problems. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles behind each technique and recommendation. This guide is designed to be a self-validating system, empowering you to diagnose issues, select the appropriate purification strategy, and optimize your workflow for maximum purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most robust initial purification step for a crude reaction mixture containing a this compound derivative?
A1: For most applications, an acid-base liquid-liquid extraction (LLE) should be your first line of attack.[3] The basic nitrogen atoms in the azepine ring system are readily protonated. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you can selectively transfer your protonated product into the aqueous phase as a salt, leaving behind non-basic starting materials and impurities. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified product.[4] This technique is powerful for bulk impurity removal before proceeding to chromatography or crystallization.
Q2: My compound is streaking severely on a silica gel TLC plate, making it impossible to assess purity. What's happening and how do I fix it?
A2: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or slow elution, causing the "streak" or "tailing" effect. To resolve this, you must neutralize these acidic sites. Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%), to your chromatography eluent. This will competitively bind to the acidic sites on the silica, allowing your basic compound to elute cleanly and form distinct spots.
Q3: How can I remove unreacted starting materials that are structurally very similar to my final product?
A3: This is a common challenge where simple extraction or standard chromatography may fail. If there is a sufficient difference in polarity or functional groups, high-performance chromatographic techniques are recommended. Mixed-Mode Liquid Chromatography (MMLC), which utilizes stationary phases with both reversed-phase and ion-exchange properties, is exceptionally effective for separating polar, basic compounds like N-containing heterocycles.[5][6] Alternatively, preparative reversed-phase HPLC (prep-HPLC) with a suitable buffer system can provide the high resolution needed for this type of separation.[7]
Q4: My purified product is a persistent oil and refuses to crystallize. What are my options?
A4: First, ensure the oil is highly pure via analytical HPLC, as even small amounts of impurities can inhibit crystallization.[8] If it is pure, the compound may be amorphous or have a very low melting point. You can attempt to induce crystallization by dissolving the oil in a minimal amount of a volatile solvent (like ether or pentane), cooling it significantly (-20°C to -78°C), and scratching the inside of the flask with a glass rod to create nucleation sites.[8] If this fails, purification must rely on other methods. If the compound is thermally stable, vacuum distillation can be an excellent option for non-crystalline liquids.
Q5: Besides starting materials, what are the most common process-related impurities I should anticipate?
A5: In reactions involving DBU or its derivatives, it's possible for the base itself to act as a nucleophile, leading to the formation of DBU-conjugated side products.[9][10] Additionally, be aware of potential degradation products. Given the presence of amide-like structures (amidines), hydrolysis can occur if the reaction or workup conditions are too acidic or basic, especially with heating.[11] Always characterize unexpected byproducts using techniques like LC-MS to guide your purification strategy.
Purification Workflow & Troubleshooting Guide
The following diagram outlines a general workflow for the purification of this compound derivatives, integrating key decision points for troubleshooting.
Caption: General purification workflow for this compound derivatives.
Problem 1: Low Recovery After Liquid-Liquid Extraction (LLE)
| Possible Cause | Scientific Rationale & Solution |
| Incorrect Aqueous pH | The efficiency of extraction is entirely dependent on the ionization state of your compound. The pKa of the conjugate acid of DBU is ~13.5.[12] To ensure >99.9% of your basic compound is protonated and drawn into the aqueous phase, the pH of the acidic wash must be at least 3-4 units below the pKa of your compound's conjugate acid. Solution: Use a pH meter to verify your aqueous acid (e.g., 1M HCl) is pH 1-2. Conversely, when recovering the compound, ensure the aqueous layer is basified to at least 2 units above the pKa (pH > 14, e.g., with 3-6M NaOH) to fully deprotonate it for extraction back into the organic phase. |
| Emulsion Formation | Emulsions are common when extracting basic compounds, especially with chlorinated solvents, due to soap-like effects of protonated amines at the solvent interface. This traps product and prevents clean phase separation. Solution: To break an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to coalesce the dispersed droplets.[4] If this fails, filtering the entire emulsified mixture through a pad of Celite® can often resolve the issue. |
| Insufficient Extractions | A single extraction rarely removes all the product. The compound partitions between the two immiscible phases according to its distribution ratio.[3][13] Solution: It is far more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For both the acid wash and the final product extraction, perform the extraction at least 3-4 times, combining the desired layers each time. |
Problem 2: Poor Separation in Silica Gel Chromatography
The acidic nature of standard silica gel is often the root cause of purification issues for basic nitrogen-containing heterocycles.[14] The diagram below outlines a decision-making process for troubleshooting these challenges.
Caption: Troubleshooting guide for poor chromatographic separation.
Problem 3: Failure to Induce Crystallization
Crystallization is a highly effective purification technique for solids, often yielding material of >99% purity.[7] However, it is highly dependent on compound structure, purity, and solvent conditions.
| Possible Cause | Scientific Rationale & Solution |
| High Impurity Level | Impurities disrupt the formation of a uniform crystal lattice, often resulting in the product "oiling out" instead of crystallizing.[8] Solution: The crude material should generally be >90% pure before attempting crystallization. Perform a chromatographic cleanup first to remove the bulk of impurities, then attempt to crystallize the enriched material. |
| Incorrect Solvent Choice | The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8] Solution: Perform a systematic solvent screen. Place ~20 mg of your crude product in several test tubes. Add 0.5 mL of different solvents (e.g., hexanes, ethyl acetate, ethanol, acetonitrile, toluene) to each. Observe solubility at room temperature and then upon heating. A good candidate will show poor solubility cold and complete dissolution when hot. For tricky compounds, a binary solvent system (one solvent in which it is soluble, one in which it is not) may be required.[8] |
| Metastable Amorphous State | Some compounds inherently prefer to exist in a disordered, amorphous solid state rather than an ordered crystalline form.[15] Solution: If the material is pure but will not crystallize, you may need to rely on other techniques. If the compound is a high-boiling liquid or oil, vacuum distillation can be very effective. For non-volatile compounds, preparative chromatography is the most suitable alternative.[7] |
Detailed Experimental Protocols
Protocol 1: Optimized Acid-Base Liquid-Liquid Extraction
This protocol is designed for the workup of a ~100 mL organic reaction mixture (e.g., in Dichloromethane or Ethyl Acetate) containing a basic this compound derivative.
-
Transfer: Transfer the crude reaction mixture to a 500 mL separatory funnel.
-
Acidic Wash (Product Extraction):
-
Add 50 mL of 1M HCl (aq) to the funnel.
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake vigorously for 30-60 seconds.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean flask labeled "Aqueous Extracts."
-
Repeat this acidic wash (steps 2a-2d) three more times, combining all aqueous extracts. The organic layer, now containing neutral/acidic impurities, can be discarded.
-
-
Basification:
-
Cool the combined "Aqueous Extracts" flask in an ice bath.
-
Slowly add 6M NaOH (aq) while stirring until the pH is >14 (verify with a pH meter or pH paper). Your product will now be in its deprotonated, free-base form.
-
-
Product Recovery (Back-Extraction):
-
Return the basified aqueous solution to the separatory funnel.
-
Add 75 mL of fresh organic solvent (e.g., Dichloromethane).
-
Shake vigorously as before, venting frequently.
-
Allow layers to separate and drain the lower organic layer into a clean flask labeled "Purified Organic."
-
Repeat this back-extraction (steps 4b-4d) two more times, combining all organic layers.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the "Purified Organic" flask to remove residual water.
-
Filter the dried solution and concentrate the solvent using a rotary evaporator to yield the crude, but significantly purified, product.
-
Protocol 2: Flash Column Chromatography with Basic Modifier
This protocol assumes the product has an Rf of ~0.3 in a TLC system of 95:5 Dichloromethane:Methanol with 1% Triethylamine.
-
Prepare the Eluent: Prepare a sufficient volume of the mobile phase. For a 1 L stock, combine 940 mL Dichloromethane, 50 mL Methanol, and 10 mL Triethylamine. Mix thoroughly.
-
Pack the Column:
-
Select a column size appropriate for your sample amount (see table below).
-
Dry pack the column with silica gel.
-
Wet the silica by running the prepared eluent through the column until it is fully saturated and equilibrated.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to form a slurry with your dissolved product.
-
Evaporate the solvent from this slurry to create a dry powder. This "dry loading" technique prevents band broadening and improves separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Run the Column:
-
Begin eluting the column with the prepared mobile phase, applying positive pressure.
-
Collect fractions in test tubes and monitor the elution of your product using TLC analysis.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.
-
Table 1: Column Chromatography Loading Guidelines
| Sample Mass (mg) | Silica Gel Mass (g) | Column Diameter (cm) | Eluent Volume (mL) |
| 50 - 200 | 5 - 20 | 2 | 200 - 400 |
| 200 - 1000 | 20 - 100 | 4 | 500 - 1500 |
| 1000 - 5000 | 100 - 400 | 6 | 2000 - 5000 |
References
- Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Google AI Document Grounding.
- Liquid–liquid extraction. (n.d.). In Wikipedia.
- Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
- Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (2025). BenchChem.
- Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Overview of Liquid-Liquid Extraction (LLE)
- Liquid-liquid extraction technique for sample prepar
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Google AI Document Grounding.
- Organic Compound Purification Guide. (n.d.). Scribd.
- Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002).
- What Is DBU In Organic Chemistry? (2025). Google AI Document Grounding.
- First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity. (2023). PMC.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Chromatography. (n.d.). Royal Society of Chemistry: Education.
- Method for determining nitrogenous heterocycle compounds in wine. (2002). PubMed.
- Side‐product of a DBU‐mediated coupling reaction. (n.d.). ResearchGate.
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). MDPI.
- Separation and purification applications for mutagenic impurities. (2017). Google AI Document Grounding.
- Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (n.d.). Google AI Document Grounding.
- 1,8-Diazabicyclo(5.4.0)undec-7-ene. (n.d.). In Wikipedia.
- About Troubleshooting. (n.d.). University of Rochester, Department of Chemistry.
- DBU. (n.d.). Common Organic Chemistry.
- Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflamm
- Synthesis and antimicrobial activity of azepine and thiepine derivatives. (n.d.). Google AI Document Grounding.
- Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010). Kinam Park.
- Synthesis of a Delocalized Azepinium Ion and Investigation of Its Electrophilic Character. (n.d.). ResearchGate.
- Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide.
- Method of Purifying a Peptide. (n.d.). Google Patents.
- CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
- asian journal of chemistry. (2014). Google AI Document Grounding.
- Evaluating Impurities in Drugs (Part II of III). (2025). Pharmaceutical Technology.
- Decahydro-pyrazino[1,2-a]azepine. (n.d.). Santa Cruz Biotechnology.
- Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (2025).
- A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. (n.d.). ChemRxiv.
- Synthesis of Functionalized Azepines via Cu(I)
- Waterloo Pharmacy student research lands cover spot in Medicinal Chemistry Research. (2026). Google AI Document Grounding.
- Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (2015). PMC.
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Technical Support Center: Functionalization of Decahydropyrimido[1,2-a]azepine Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Impurity Profiling
Executive Summary: The Scaffold Stability Paradox
The Decahydropyrimido[1,2-a]azepine core (the fully saturated analog of the DBU superbase) presents a unique challenge in medicinal chemistry. While the saturated bicyclic diamine offers desirable physicochemical properties (high
This guide addresses the three most critical failure modes reported by our users:
-
Nucleophilic Ring Opening (Loss of the bicyclic core).
-
Regiochemical Ambiguity (N- vs. C-alkylation or isomer mixtures).
-
Over-Alkylation/Quaternization (Formation of insoluble salts).
Module 1: Preventing Nucleophilic Ring Opening
The Issue: You observe a mass shift of +18 Da (hydrolysis) or unexpected masses corresponding to linear diamines. This is most common when working with the amidine intermediate (the "DBU-like" octahydro precursor) before full reduction to the decahydro form.
The Mechanism: The bridgehead carbon (C-10a in IUPAC, or the amidine carbon) is highly electrophilic. In the presence of trace water, alcohols, or even strong nucleophiles used for functionalization, the ring system unravels. This is a known pathway in DBU-mediated polymerization and hydrolysis [1, 2].
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Quality | Anhydrous (<50 ppm H₂O) | The amidine bond is susceptible to hydrolysis. Even "dry" solvents can contain enough moisture to trigger ring opening at high temperatures. |
| Nucleophile Choice | Soft Nucleophiles | Hard nucleophiles (alkoxides, hydroxides) attack the amidine carbon (C=N). Soft nucleophiles are more likely to perform the desired substitution without attacking the ring system [3]. |
| Temperature | < 60°C (if Amidine present) | Thermal rearrangement and ring-opening polymerization (ROP) pathways are kinetically accessible above 60-80°C [1]. |
| Quenching | Non-Aqueous Workup | Avoid acidic aqueous quenches if the product is still an amidine; this accelerates hydrolysis. Use solid phase extraction or basic alumina. |
Diagnostic Workflow (DOT Visualization):
Figure 1: Diagnostic logic for identifying ring-opening side reactions based on LC-MS shifts.
Module 2: Regioselectivity (N-Alkylation vs. Quaternization)
The Issue: The this compound scaffold contains two nitrogen atoms:
-
Bridgehead Nitrogen (N1): Tertiary, sterically hindered.
-
Secondary Nitrogen (N9/N8): Secondary, more nucleophilic, accessible.
User FAQ: Why am I getting a mixture of mono- and bis-alkylated products, or insoluble precipitates?
The Causality: While the bridgehead nitrogen is tertiary, it is highly basic. If you use strong alkylating agents (e.g., methyl iodide, benzyl bromide) without controlling stoichiometry, you risk quaternization of the bridgehead nitrogen (forming an ammonium salt) or over-alkylation of the secondary amine [4, 5].
Optimization Guide:
-
Q: How do I ensure mono-alkylation of the secondary amine?
-
A: Use Reductive Amination instead of direct alkylation.
-
Protocol: React the decahydro-scaffold with an aldehyde (1.0 equiv) and STAB (Sodium Triacetoxyborohydride) in DCE.
-
Why: The iminium intermediate forms selectively at the secondary amine. The bridgehead nitrogen cannot form an iminium ion, preventing side reactions.
-
-
-
Q: I must use an alkyl halide. How do I stop over-alkylation?
-
A: Use the "Syringe Pump" technique and a specific base.
-
Base: Use a bulky inorganic base like Cs₂CO₃ rather than organic bases (TEA/DIPEA) which might compete or act as nucleophilic catalysts.
-
Addition: Add the alkyl halide slowly to a dilute solution of the scaffold.
-
-
Pathway Visualization (DOT):
Figure 2: Strategic selection of functionalization pathways to avoid quaternization side products.
Module 3: Purification & Handling (The Basicity Trap)
The Issue: Users often report "losing" their product on silica gel columns or observing broad, tailing peaks.
The Science: The pyrimido[1,2-a]azepine core is a strong base (pKa of conjugate acid ~12-13 for DBU, slightly lower for the saturated form but still basic). It interacts strongly with the acidic silanols on silica gel [2].
Troubleshooting Steps:
-
Pre-treat Silica: Flush the column with 1-2% Triethylamine (TEA) or Ammonia in your eluent before loading the sample.
-
Eluent Modifier: Always include 1% NH₄OH or 2-5% Methanol saturated with Ammonia in your mobile phase.
-
Alternative Phase: Switch to basic alumina or C18 (Reverse Phase) at high pH (using Ammonium Bicarbonate buffer, pH 10) to suppress ionization.
References
-
Wang, J., et al. "DBU and TU Synergistically Induced Ring-Opening Polymerization of Phosphate Esters: A Mechanism Study." ResearchGate, 2026. 1
-
Vesta Chemicals. "Unlocking Chemical Reactions: Exploring the Power of DBU (Ring Opening Capabilities)." VestaChem, 2024. 2[3][4][5]
-
Kiesewetter, M. K., et al. "Elucidating a Unified Mechanistic Scheme for the DBU-Catalyzed Ring-Opening Polymerization." NIH/PMC, 2021. 6
-
Al-Wahaibi, L. H., et al. "Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties." Future Medicinal Chemistry, 2021.[7] 7
-
Sachdeva, H., et al. "Regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones... observation of an unexpected rearrangement." Organic & Biomolecular Chemistry, 2012.[8] 8
Sources
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- 2. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. RSC - Page load error [pubs.rsc.org]
- 6. Elucidating a Unified Mechanistic Scheme for the DBU-Catalyzed Ring-Opening Polymerization of Lactide to Poly(lactic acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones via reaction of 1-(6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethylorthoacetate: observation of an unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for Decahydropyrimido[1,2-a]azepine catalysis
Technical Support Center: Optimizing Decahydropyrimido[1,2-a]azepine Catalysis
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for this compound catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this powerful organocatalyst. This compound, often referred to by its common name 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), is a strong, non-nucleophilic bicyclic guanidine base.[1][2] Its catalytic efficacy stems from its high Brønsted basicity and its ability to act as a hydrogen-bond donor, which allows for the dual activation of both nucleophilic and electrophilic reaction partners.[3][4]
This document moves beyond simple protocols to explain the causal relationships between reaction parameters—specifically temperature and pressure—and experimental outcomes. Our goal is to empower you with the scientific rationale needed to diagnose issues and rationally optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the operational parameters for TBD-catalyzed reactions.
Q1: What is the fundamental catalytic role of TBD? A1: TBD functions primarily as a Brønsted base catalyst.[4] In a typical mechanism, it deprotonates a pro-nucleophile (e.g., a nitroalkane in a Henry reaction or a malonate ester in a Michael addition) to generate a highly reactive nucleophile.[3][5] Simultaneously, the resulting protonated TBD (the guanidinium cation) can activate the electrophile (e.g., an aldehyde or an enone) through hydrogen bonding, stabilizing the transition state and accelerating the reaction.[3][4]
Q2: What is a typical starting temperature for a TBD-catalyzed reaction? A2: A significant advantage of TBD is its high catalytic activity, which often allows reactions to proceed efficiently at ambient temperatures (20-25 °C).[5][6] Unless literature on a specific transformation suggests otherwise, room temperature is the recommended starting point for optimization.
Q3: How does temperature generally affect TBD catalyst stability? A3: While TBD is a robust catalyst, like most organic molecules, it is susceptible to thermal degradation at elevated temperatures. High temperatures can lead to undesirable side reactions or decomposition, reducing catalyst turnover and overall yield.[7] The thermal stability is reaction-specific, but it is crucial to assess catalyst integrity if you are exploring temperatures significantly above ambient conditions.
Q4: When should I consider optimizing pressure in a TBD-catalyzed reaction? A4: For most liquid-phase reactions with non-gaseous reactants, pressure optimization is not a primary concern and they are typically run at atmospheric pressure. However, if your reaction involves a gaseous reactant (e.g., carbon dioxide, hydrogen for a subsequent reduction), pressure becomes a critical parameter. According to Le Chatelier's principle and Henry's Law, increasing the partial pressure of a gaseous reactant increases its concentration in the solution, which can significantly accelerate the reaction rate.[7][8]
Q5: What are the initial signs that my temperature or pressure conditions are suboptimal? A5: Key indicators include:
-
Low or no conversion: The reaction may be too slow (temperature too low) or the catalyst may have deactivated (temperature too high).[9]
-
Formation of side products: Elevated temperatures can provide enough energy to overcome the activation barrier for competing reaction pathways, reducing selectivity.[7]
-
Color change in the reaction mixture: Significant darkening or precipitate formation (beyond product insolubility) can indicate catalyst or substrate decomposition.
-
Inconsistent results: Poor control over temperature or pressure can lead to reproducibility issues.[9]
Troubleshooting and Optimization Guide
This guide provides a systematic, question-based approach to resolving common issues encountered during TBD-catalyzed reactions.
Issue 1: Low or No Reaction Conversion
A stalled reaction is a common problem. The following workflow helps diagnose the root cause related to temperature and pressure.
Caption: Troubleshooting workflow for low reaction conversion.
A: Causality & Protocol If the reaction is sluggish at ambient temperature, it is likely kinetically limited, meaning it lacks sufficient thermal energy to overcome the activation energy barrier at an appreciable rate. A systematic temperature screening is the most effective way to address this.
Experimental Protocol: Temperature Screening for Rate Optimization
-
Setup: Prepare three to five identical reactions in parallel vials equipped with stir bars. Ensure all reactants and catalyst concentrations are identical.
-
Temperature Control: Place each vial in a controlled temperature environment. Recommended starting points:
-
Vial 1: 0 °C (ice bath)
-
Vial 2: 25 °C (ambient/water bath)
-
Vial 3: 40 °C (heating block/oil bath)
-
Vial 4: 60 °C (heating block/oil bath)
-
-
Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction. Quench immediately (e.g., with a mild acid) and analyze by a suitable method (TLC, LC-MS, or GC) to determine conversion.
-
Analysis: Plot conversion versus time for each temperature. The optimal temperature will show the fastest rate of conversion without significant formation of byproducts. Be vigilant for signs of decomposition at higher temperatures.
A: Causality & Protocol For reactions involving a gaseous reactant like CO₂, the reaction rate is often dependent on the concentration of the gas dissolved in the solvent. Increasing the system pressure increases this concentration, thereby boosting the reaction rate.[8]
Experimental Protocol: Pressure Optimization for Gaseous Reactants
-
Apparatus: Use a high-pressure reaction vessel (autoclave) equipped with a magnetic stir plate, a pressure gauge, and gas inlet/outlet valves.
-
Initial Setup: Charge the vessel with the solvent, substrate, and TBD catalyst. Seal the vessel.
-
Purging: Flush the vessel 2-3 times with the reactant gas (e.g., CO₂) to remove air.
-
Pressurization: Pressurize the vessel to your first target pressure (e.g., 2 bar).
-
Reaction and Monitoring: Stir the reaction at a constant temperature. Monitor the reaction progress by either taking aliquots (if the reactor allows) or by observing pressure uptake if the gas is consumed.
-
Systematic Increase: If conversion is low, repeat the experiment at incrementally higher pressures (e.g., 5 bar, 10 bar, 20 bar) while keeping all other parameters constant.
-
Evaluation: Compare the reaction rates and final yields at each pressure to identify the optimal condition. Note that excessively high pressures may not always be beneficial and can introduce safety risks.[8]
Issue 2: Poor Product Selectivity (e.g., Formation of Side Products)
The formation of undesired products is often a sign that an alternative reaction pathway is becoming competitive. Temperature is a key parameter for controlling selectivity.
Caption: Decision tree for optimizing reaction selectivity.
A: Causality & Protocol Selectivity issues often arise from a competition between a kinetically favored product (formed faster, lower activation energy) and a thermodynamically favored product (more stable, lower overall energy).[10]
-
To favor the kinetic product: Lowering the temperature makes it more difficult for the system to overcome the higher activation energy barrier of the thermodynamic pathway.
-
To favor the thermodynamic product: Increasing the temperature provides enough energy to overcome both barriers, and if the reaction is reversible, the more stable thermodynamic product will accumulate over time.
Experimental Protocol: Temperature Study for Selectivity
-
Establish Baseline: First, confirm the product distribution at your current standard temperature (e.g., 25 °C).
-
Low-Temperature Run: Set up an identical reaction at a significantly lower temperature (e.g., 0 °C or -20 °C). Allow it to run for an extended period (24-48h) to ensure it reaches completion. Analyze the product ratio. An increase in the desired isomer suggests it is the kinetic product.
-
High-Temperature Run: Set up an identical reaction at a moderately elevated temperature (e.g., 50 °C). Monitor the reaction over time, analyzing the product ratio at different time points. If the proportion of the desired product increases over time, it is likely the thermodynamic product.
-
Analysis: Based on the results, choose the temperature that provides the best selectivity. If the desired product is kinetic, use the lowest temperature that still allows for a reasonable reaction rate. If it is thermodynamic, use the highest temperature that does not cause decomposition.
Data Summary: Recommended Starting Conditions
The following table provides general starting points for temperature and pressure in common TBD-catalyzed reactions. These are not universally optimal but serve as excellent initial conditions for your experiments.
| Reaction Type | Catalyst Loading (mol%) | Recommended Temperature (°C) | Recommended Pressure | Key Considerations |
| Michael Addition | 5 - 10 | 20 - 25 (Room Temperature) | Atmospheric | Often fast at RT. Cooling may be needed for highly reactive substrates to control exotherms.[5] |
| Henry (Nitroaldol) Reaction | 5 - 10 | 0 - 25 | Atmospheric | Can be sensitive to temperature; starting at 0°C can improve selectivity.[3][5] |
| Transesterification | 1 - 5 | 25 - 70 | Atmospheric | May require moderate heating to increase rate, depending on the substrate.[11] |
| Ring-Opening Polymerization | 0.1 - 1 | 25 - 100 | Atmospheric | Temperature can influence polymerization rate and polymer properties (e.g., molecular weight).[2] |
| Reaction with Gaseous Reactant | 5 - 10 | 25 - 80 | 1 - 50 bar | Pressure is a key variable; higher pressure generally increases the rate.[8] |
References
-
Application Notes: Guanidine Monobenzoate as a Versatile Catalyst in Organic Synthesis. Benchchem. 3
-
GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. 12
-
Selig, P. (2013). Guanidine Organocatalysis. Synlett. 4
-
Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. MDPI. (2024). 13
-
What is the role of 1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE (TBD) in various chemical reactions?. Guidechem. (2022). 14
-
Comparison of TBD with other catalysts and proposed mechanism. ResearchGate. 6
-
Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. (2024). 1
-
Lecture 6. “Fundamentals of homogeneous and heterogeneous catalysis: principles and applications”. Farabi University. 7
-
Triazabicyclodecene. Wikipedia.
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. 9
-
O'Brien, M., et al. (2011). Hydrogenation in flow: Homogeneous and heterogeneous catalysis using Teflon AF-2400 to effect gas–liquid contact at elevated pressure. Chemical Science.
-
comparative study of catalytic activity of different guanidine bases. Benchchem. 5
-
1,3,4,6,7,8-hexahydro-1-methyl-2h-pyrimidol[1,2-a]pyrimidine. ChemicalBook. 11
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. (2025). 10
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- 2. Triazabicyclodecene - Wikipedia [en.wikipedia.org]
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- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. farabi.university [farabi.university]
- 8. Hydrogenation in flow: Homogeneous and heterogeneous catalysis using Teflon AF-2400 to effect gas–liquid contact at elevated pressure - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00055A [pubs.rsc.org]
- 9. How To [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. 1,3,4,6,7,8-HEXAHYDRO-1-METHYL-2H-PYRIMIDOL[1,2-A]PYRIMIDINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. ineosopen.org [ineosopen.org]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Purification & Troubleshooting for Decahydropyrimido[1,2-a]azepine
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with synthesizing and purifying Decahydropyrimido[1,2-a]azepine (commonly referred to as reduced DBU, or RDBU).
RDBU is a fully saturated bicyclic diamine typically synthesized via the reduction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) using Lithium Aluminum Hydride (LiAlH₄)[1]. Because RDBU is frequently utilized as a photolatent amine base or a specialized catalyst in highly sensitive polymerizations and pharmaceutical syntheses, trace impurities can severely poison downstream catalytic cycles. This guide provides field-proven, self-validating methodologies for isolating high-purity RDBU from crude reaction mixtures.
Quantitative Impurity Profile
Understanding the chemical origin of your impurities is the first step in designing an effective purification logic. Below is the typical impurity profile of a crude RDBU reaction mixture prior to workup:
| Impurity | Typical Mass Fraction (%) | Chemical Origin | Causality of Interference | Primary Removal Strategy |
| Unreacted DBU | 5.0 – 15.0% | Incomplete LiAlH₄ reduction | Acts as a competing unsaturated base/ligand | Vacuum fractional distillation |
| Al / Li Salts | 10.0 – 20.0% | LiAlH₄ reduction byproducts | Forms intractable emulsions; traps target compound | Fieser workup & Celite filtration |
| THF / Toluene | 40.0 – 60.0% | Primary reaction solvent | Dilutes concentration; alters boiling points | Rotary evaporation under vacuum |
| Moisture (H₂O) | < 2.0% | Aqueous quench introduction | Hydrolyzes amine; co-distills during purification | Desiccation via Anhydrous Na₂SO₄ |
Purification Workflow
Workflow for the isolation and purification of this compound (RDBU).
Troubleshooting Guides & FAQs
Q1: Why does my crude RDBU mixture form an intractable gel during the LiAlH₄ quench, and how do I prevent it?
A1: The reduction of DBU with LiAlH₄ generates lithium and aluminum alkoxide/amide intermediates[1]. If quenched directly with arbitrary amounts of water, these intermediates rapidly hydrolyze into aluminum hydroxide (
Q2: How do I separate unreacted DBU from the synthesized RDBU? A2: DBU and RDBU share a nearly identical bicyclic carbon skeleton, differing only by a single double bond (DBU is an amidine; RDBU is a saturated diamine). Consequently, their polarities and boiling points are exceptionally close, rendering standard silica gel chromatography inefficient and prone to streaking. Solution: The most effective separation method is high-vacuum fractional distillation[3]. Because both compounds are susceptible to thermal degradation and oxidation at elevated temperatures, applying a high vacuum lowers the boiling point to a safe thermal envelope. A Vigreux column is required to provide sufficient theoretical plates to separate the two closely eluting fractions.
Q3: How do I eliminate trace moisture and solvent residues before distillation?
A3: Moisture must be rigorously removed before distillation; otherwise, water will co-distill and hydrolyze the amine at elevated temperatures, leading to ring-opening degradation products.
Solution: After the liquid-liquid extraction of the aqueous quench, the organic phase (typically THF or toluene) must be desiccated over anhydrous sodium sulfate (
Experimental Protocols
Protocol A: The Fieser Workup (Self-Validating Quench)
Causality: Safely destroys unreacted LiAlH₄ while converting aluminum salts into a filterable solid to maximize the recovery of the RDBU organic phase[2].
-
Cooling: Transfer the crude reaction flask to an ice bath and cool to 0 °C. Causality: The hydride quench is highly exothermic and evolves hydrogen gas; cooling prevents solvent boil-off and mitigates fire risks.
-
Water Addition: For every
grams of LiAlH₄ originally used in the reaction, slowly addngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> mL of distilled water dropwise. Verification: Vigorous bubbling (H₂ gas) will occur. Wait until bubbling subsides before proceeding. -
Base Addition: Add
mL of a 15% (w/v) aqueous NaOH solution dropwise. Causality: The strong base initiates the conversion of the gelatinous aluminum hydroxide into a rigid aluminate complex.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Final Hydration: Add
mL of distilled water.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for 15 minutes. Self-Validation: The reaction mixture must transition from a sticky gray emulsion to a suspension containing a stark white, free-flowing granular precipitate[2]. If it remains gray and clumpy, the stirring was insufficient or the stoichiometry was miscalculated.
-
Filtration: Filter the mixture through a pad of Celite to remove the salts, washing the filter cake with excess THF to maximize RDBU recovery.
Protocol B: High-Vacuum Fractional Distillation
Causality: Separates the saturated RDBU from the unsaturated DBU starting material based on minute differences in boiling point, utilizing vacuum to prevent thermal decomposition[3].
-
Preparation: Transfer the dried, solvent-free crude RDBU oil to a round-bottom flask equipped with a magnetic stir bar. Attach a Vigreux column (minimum 15 cm) to provide the necessary theoretical plates for separation.
-
Vacuum Application: Apply a high vacuum (ideally < 1 mmHg) using a chemically resistant vacuum pump equipped with a cold trap. Causality: Lowering the system pressure drastically reduces the boiling points of both DBU and RDBU, preventing the amines from oxidizing or degrading at high heat.
-
Heating: Gradually increase the temperature of the heating mantle. Wrap the Vigreux column in glass wool or aluminum foil to ensure adiabatic operation and prevent premature condensation.
-
Fraction Collection:
-
Fore-run: Collect any remaining trace solvents (e.g., THF, toluene) at lower temperatures.
-
Fraction 1 (DBU): As the temperature stabilizes, the unreacted DBU will distill first. Monitor the vapor temperature closely.
-
Fraction 2 (RDBU): Following a slight temperature shift, the pure this compound (RDBU) will distill. Collect this fraction in a separate, pre-weighed receiving flask.
-
-
Verification: Analyze Fraction 2 via Gas Chromatography (GC) or ¹H-NMR to confirm the total absence of the DBU alkene protons.
References
- Huawei DUAN, Fanxin ZENG, Qiang ZHU. "Effection of UV-LED Illuminant on the Curation of Photolatent-amidine Mixed with Bisphenol A Epoxy Acrylate under Printing Conditions." MATEC Web of Conferences.
- Tilak Chandra and Jeffrey P. Zebrowski. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety.
- Alison Frontier. "Magic Formulas: Fieser Workup (LAH and DiBAL)." University of Rochester.
- "DBU CAS#: 6674-22-2." ChemicalBook.
Sources
Technical Support Center: Scale-Up of Decahydropyrimido[1,2-a]azepine Production
Welcome to the technical support center for the synthesis and scale-up of Decahydropyrimido[1,2-a]azepine. This bicyclic guanidine structure is a key pharmacophore in various development pipelines. Scaling its production from the bench to pilot and manufacturing scales introduces a unique set of challenges that require a deep understanding of reaction mechanics, process safety, and purification science. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities effectively.
Section 1: Overview of the Synthetic Pathway
The production of this compound, a bicyclic guanidine, typically relies on the cyclization of a triamine precursor containing the azepane ring. The most common and scalable strategies involve reacting a suitable triamine with a guanidinylating agent.[1] The choice of this agent and the reaction conditions are critical for yield, purity, and overall process efficiency.
A generalized synthetic approach is outlined below. The key is the formation of the N-(3-aminopropyl)azepane-2-methanamine intermediate, which possesses the required spacing and geometry for the final cyclization step.
Caption: Troubleshooting flowchart for addressing low yield upon scale-up.
Question 2: I am observing several new impurities in my crude product post-synthesis. How can I identify and control them?
Answer: Impurity profiling is a critical component of process development and is required by regulatory agencies. []The source of impurities can typically be traced to starting materials, intermediates, or by-products from the reaction itself. [3] Table 1: Common Impurities and Control Strategies
| Impurity ID | Potential Structure | Likely Source & Causality | Recommended Control Strategy |
| IMP-01 | Unreacted Triamine Precursor | Incomplete Reaction: Insufficient reaction time, low temperature, or sub-stoichiometric guanidinylating agent. | Monitor reaction with HPLC until precursor is <0.5%. Drive reaction to completion. [4] |
| IMP-02 | Melamine-type By-product | Self-condensation of Guanidinylating Agent: Occurs at high temperatures, especially with cyanamide or dicyandiamide. A known issue in similar syntheses. [5] | Maintain strict temperature control. Consider alternative guanidinylating agents like N,N'-di-Boc-S-methylisothiourea which react under milder conditions. [6] |
| IMP-03 | Partially Cyclized Intermediate | Insufficient Energy/Time for Second Cyclization Step: The reaction may stall after the first C-N bond formation, especially if sterically hindered. | Increase reaction temperature or prolong reaction time. Screen different acid catalysts to facilitate the final ring closure. |
| IMP-04 | Oxidized Product | Air/Oxygen Exposure at High Temperature: The azepane ring or other aliphatic parts can be susceptible to oxidation, especially in the presence of trace metals. | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use high-purity, degassed solvents. |
Question 3: My final product is difficult to crystallize and challenging to purify via chromatography. What are my options?
Answer: Bicyclic guanidines are highly basic and polar, which makes them notoriously difficult to handle. Standard purification techniques often require significant optimization.
-
For Crystallization:
-
Salt Formation: The free base is often an oil or low-melting solid. Converting it to a salt (e.g., hydrochloride, sulfate, tartrate) dramatically increases the melting point and crystallinity. Experiment with a range of counter-ions to find one that yields a stable, easily filterable crystalline solid.
-
Solvent Screening: Perform a high-throughput solvent screen for both the free base and various salts. Common anti-solvents for polar compounds include ethers (MTBE), hydrocarbons (heptane), and esters (ethyl acetate).
-
-
For Chromatography:
-
Method Selection: Standard silica gel chromatography is often ineffective due to strong, irreversible binding of the basic product.
-
Ion-Exchange Chromatography: This is a powerful technique for highly basic compounds. [7]Use a strong cation-exchange (SCX) resin. The crude product is loaded, non-basic impurities are washed away, and the product is then eluted by flushing with a base (e.g., ammonia in methanol). This is often used as a "capture" step to remove the bulk of impurities. [7] 3. Reversed-Phase (RP) Chromatography: While challenging, RP-HPLC can be used as a final "polishing" step. [8] * Mobile Phase: Use a low pH mobile phase (e.g., 0.1% TFA or formic acid in water/acetonitrile). The acid suppresses the basicity of the guanidine, leading to better peak shape.
-
Column Choice: Use a robust C18 or C8 column designed for use at low pH.
-
-
Section 3: Scale-Up FAQs
Q1: What are the primary safety concerns when scaling up this synthesis? A: The two main concerns are thermal safety and reagent handling . The cyclization can be highly exothermic, posing a risk of a runaway reaction if not properly controlled. [9]A Reaction Safety Assessment (RSA) using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential to quantify the heat of reaction and determine the thermal risk. Additionally, some guanidinylating agents can be toxic or corrosive, requiring specialized handling procedures and personal protective equipment (PPE).
Q2: How should I approach solvent selection for a large-scale process? A: Solvent selection at scale goes beyond just solubility. [10]Key factors include:
-
Safety: Avoid solvents with low flash points (e.g., ether, pentane) or high toxicity (e.g., dichloromethane, 1,2-dichloroethane).
-
Boiling Point: The boiling point should be high enough to allow for a good thermal range for the reaction but low enough for efficient removal by distillation.
-
Work-up & Environmental Impact: Consider how the solvent will behave during aqueous work-ups (phase splits) and its environmental impact (consult solvent selection guides). Toluene or 2-MeTHF are often better choices than THF at scale due to higher boiling points and better work-up characteristics.
Q3: What In-Process Controls (IPCs) are essential for this process? A: Robust IPCs are the cornerstone of a reproducible process. [11]For this synthesis, the critical IPCs are:
-
Reaction Start: Confirmation of starting material identity and purity.
-
Reaction Monitoring: HPLC or UPLC analysis every 1-2 hours to track the disappearance of the triamine precursor and the appearance of the product. This data is vital to determine reaction completion and prevent unnecessary heating that could lead to degradation.
-
Work-up: pH measurement during aqueous washes and extractions.
-
Post-Purification: Purity assessment by HPLC, residual solvent analysis by GC.
Section 4: Key Experimental Protocols
Protocol 1: Ion-Exchange "Capture" Purification of Crude Product
This protocol describes a self-validating system for purifying the crude, basic this compound free base.
-
Resin Preparation: Swell 1.5 kg of a strong cation-exchange (SCX) resin (e.g., Dowex 50WX8) in methanol for at least 4 hours. Pack into a suitable column and wash with 5 column volumes (CV) of methanol.
-
Sample Loading: Dissolve the crude reaction mixture (approx. 100 g of active product) in a minimal amount of methanol (approx. 500 mL). Load the solution onto the top of the SCX column at a flow rate of ~2 CV/hour.
-
Wash Step: Wash the column with 5-10 CV of methanol to elute neutral and weakly basic impurities. IPC Check: Collect fractions and analyze by TLC or HPLC to ensure no product is eluting. Continue washing until the eluent is clean.
-
Product Elution: Switch the mobile phase to 2M ammonia in methanol. Begin collecting fractions immediately. The product will elute as the basic front moves through the column.
-
Fraction Analysis: Analyze each fraction by TLC/HPLC. Combine the fractions containing pure product (typically >95% purity at this stage).
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure to remove the methanol and ammonia. This will yield the purified free base, which can be taken forward for salt formation and final crystallization.
Section 5: References
Sources
- 1. Bicyclic guanidine superbase carboxylate salts for cellulose dissolution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01734J [pubs.rsc.org]
- 3. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2019092319A1 - Method for preparing a bicyclic guanidine and its derivatives - Google Patents [patents.google.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. polypeptide.com [polypeptide.com]
- 8. US20100317827A1 - Method of Purifying a Peptide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. contractpharma.com [contractpharma.com]
- 11. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
Technical Support Center: Solving Catalyst Deactivation Issues Involving DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for troubleshooting catalyst deactivation issues when using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), also known by its systematic name, Decahydropyrimido[1,2-a]azepine. DBU is a powerful and versatile non-nucleophilic organic base, widely employed as a catalyst for dehydrohalogenations, condensations, and various other transformations.[1][2][3] However, its efficacy is highly dependent on its active, unprotonated state. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve deactivation problems effectively.
Part 1: Troubleshooting Guide
This section is structured to address the most common problems encountered during experimentation.
Q1: My reaction is sluggish, stalls, or fails to go to completion. How do I determine if DBU deactivation is the culprit?
This is the most frequent issue and requires a systematic approach to diagnose. Deactivation often manifests as a decline in reaction rate or a complete halt before all starting material is consumed.[4]
Initial Diagnostic Steps:
-
Re-evaluate Stoichiometry: Before blaming the catalyst, double-check that the DBU loading is correct for your specific reaction. Some reactions require catalytic amounts, while others may need stoichiometric or even excess base.
-
Run a Control Reaction: If possible, perform a small-scale, parallel reaction using a fresh, unopened bottle of high-purity DBU. If this reaction proceeds as expected while your main reaction does not, catalyst deactivation is highly likely.
-
Monitor pH (Aqueous Systems): In biphasic or aqueous systems, a simple pH check can be revealing. If the pH of the aqueous layer is not as basic as expected, it could indicate that the DBU has been neutralized.
-
Consider the Catalyst's Primary Role: DBU is a strong base with a pKa of its conjugate acid around 12-13 in water and as high as 24 in acetonitrile.[2][5] Its primary deactivation pathway is simple acid-base neutralization. Identify all potential proton sources in your reaction mixture.
Q2: I suspect my reagents or solvent are poisoning the DBU. What are the common culprits and how can I fix this?
Catalyst poisoning is the most common cause of DBU deactivation. Unlike complex deactivation mechanisms in heterogeneous catalysis, for DBU it is typically a straightforward chemical reaction.
Primary Deactivating Agents:
-
Acidic Impurities: Trace acidic impurities in your substrate or starting materials are the number one cause of DBU deactivation. DBU will readily deprotonate even weak acids, forming the catalytically inactive guanidinium salt.[6][7]
-
Water (H₂O): DBU is highly hygroscopic and will readily absorb atmospheric moisture.[8] While DBU is stable in pure, dry form, prolonged exposure to water can lead to hydrolysis, forming a ring-opened amino-lactam, which is not catalytically active in the same way.[9][10] More importantly, water can act as a proton source, contributing to the formation of the inactive protonated form, [DBU-H]⁺OH⁻.
-
Carbon Dioxide (CO₂): DBU readily reacts with atmospheric CO₂ to form a carbamate salt. This reaction can negate DBU's catalytic effect, emphasizing the need to handle it under an inert atmosphere.[11]
Troubleshooting Workflow for Reagent/Solvent Issues
Caption: General troubleshooting workflow for DBU-catalyzed reactions.
Experimental Protocols:
-
Protocol 1: Solvent Purification
-
Objective: To remove water and acidic impurities from reaction solvents.
-
Procedure (for solvents like Acetonitrile or THF): a. Obtain a solvent still or use a column-based solvent purification system (e.g., Grignard apparatus). b. For distillation, add an appropriate drying agent (e.g., CaH₂ for THF/ACN, Na/benzophenone for ethers). Caution: Use appropriate safety measures for reactive drying agents. c. Reflux under an inert atmosphere (Argon or N₂) for several hours. d. Distill the solvent directly into the reaction flask or a flame-dried storage flask containing activated molecular sieves (4Å).[12]
-
-
Protocol 2: Substrate Purification
-
Objective: To remove acidic impurities from a non-acidic starting material.
-
Procedure (Liquid-Liquid Extraction): a. Dissolve the substrate in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). b. Wash the organic layer sequentially with a dilute basic solution (e.g., 5% aq. NaHCO₃) to remove acidic impurities, followed by water, and finally brine. c. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). d. Filter and concentrate the solvent under reduced pressure. e. Ensure the substrate is fully dried under high vacuum before use.
-
Q3: My bottle of DBU is old and has been opened multiple times. Could it have degraded?
Absolutely. The quality of your DBU is paramount.[13] Opened bottles are susceptible to contamination from atmospheric moisture and CO₂.[8]
Signs of Degraded DBU:
-
Color Change: High-purity DBU is a colorless to pale yellow liquid.[2] A darker yellow or brown color can indicate the presence of impurities or degradation products.
-
Water Content: The most critical factor. Water content can be accurately measured via Karl Fischer titration. For most anhydrous reactions, a water content of <100 ppm is desirable. A reading significantly higher than this indicates contamination.[8]
What to do with Suspect DBU:
If you suspect your DBU has degraded, it is often most cost-effective to use a fresh bottle. However, for larger quantities, repurification is possible.
-
Protocol 3: DBU Repurification
-
Objective: To dry and purify a contaminated batch of DBU.
-
Materials: Round-bottom flask, short-path distillation head, receiving flask, calcium hydride (CaH₂), vacuum source.
-
Procedure: a. Caution: Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE. b. Add the suspect DBU to a round-bottom flask containing a stir bar. c. Add a small amount of CaH₂ (approx. 5-10 g per 100 mL of DBU). Stir the mixture overnight under an inert atmosphere. This will react with any residual water. d. Set up the apparatus for vacuum distillation. e. Heat the flask gently with a heating mantle while stirring. f. Distill the DBU under reduced pressure (Boiling point: ~80-83 °C at 0.6 mmHg).[5] g. Collect the purified, colorless DBU in a flame-dried receiving flask under an inert atmosphere. h. Store the purified DBU over activated molecular sieves in a sealed flask, preferably in a desiccator or glovebox.
-
Part 2: Advanced Diagnostics and FAQs
Q4: What analytical techniques can definitively characterize DBU deactivation?
When simple troubleshooting is insufficient, several analytical methods can provide clear answers.[14][15]
| Analytical Technique | Information Gained | Sample Preparation |
| ¹H & ¹³C NMR | Confirms the structure of DBU. Can detect the presence of the protonated [DBU-H]⁺ salt (shows characteristic peak shifts) or hydrolysis products.[16][17] | Dissolve a small aliquot of the reaction mixture or the DBU itself in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). |
| FTIR Spectroscopy | Can identify the C=N stretch of active DBU (~1608 cm⁻¹). Protonation causes this peak to shift significantly (~1647 cm⁻¹).[18] | Analyze a thin film of the liquid sample between salt plates or use an ATR accessory. |
| GC-MS | Determines the purity of the DBU and identifies volatile impurities or degradation products.[19] | Dilute a sample in a suitable solvent (e.g., dichloromethane) and inject it into the instrument. |
| Karl Fischer Titration | Quantifies the water content with high precision. This is the gold standard for assessing moisture contamination.[8] | Submit a sample, handled carefully to avoid atmospheric moisture exposure, to an analytical lab with a Karl Fischer titrator. |
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism of DBU deactivation?
-
A: The most common and immediate deactivation mechanism is acid-base neutralization . As a strong base, DBU's primary function is to deprotonate a substrate. If it encounters a stronger acid (or any adventitious acid like water or acidic impurities), it will be protonated, forming the inactive [DBU-H]⁺ salt.[7]
Caption: DBU deactivation via protonation by an acid (H-A).
-
-
Q: How should I properly store and handle DBU?
-
A: Always store DBU in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, use a bottle with a septum-sealed cap to allow removal by syringe without opening to the air. Store in a cool, dry place away from acids and strong oxidizing agents.[20]
-
-
Q: Are there any "DBU-incompatible" reagents I should be aware of?
-
A: Yes. Avoid strong acids, acid chlorides, and acid anhydrides, as they will react violently.[20] While DBU is considered non-nucleophilic, it can react with very strong electrophiles.[9][21] Its high basicity may also be incompatible with substrates prone to base-induced epimerization or other side reactions.[11]
-
-
Q: What are the signs of high-quality vs. poor-quality DBU?
References
-
A review on DBU-mediated organic transformations. Taylor & Francis Online. [Link]
-
Unlocking Chemical Reactions: Exploring the Power of DBU. Charkit. [Link]
-
What Is DBU In Organic Chemistry?. SFJ-CAS. [Link]
-
Diazabicycloundecene Impurities and Related Compound. Veeprho. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts. [Link]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 6674-22-2: A Key Catalyst in Synthesis. Acme-Hardesty. [Link]
-
DBU (CAS 6674-22-2): High Purity Supply & Technical Guide. WATSON INTERNATIONAL LTD. [Link]
-
(PDF) Characterization of 1,8-diazabicyclo(5.4.0)undec-7-ene-hydroxyl-based ionic liquid for CO2 capture. ResearchGate. [Link]
-
Stabilization of protonated DBU. | Download Scientific Diagram. ResearchGate. [Link]
-
Characterization of 1,8-diazabicyclo(5.4.0)undec-7-ene-hydroxyl-based ionic liquid for CO 2 capture. Cogent Chemistry. [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Publications. [Link]
-
Study of Catalyst Deactivation in Three Different Industrial Processes. DiVA portal. [Link]
-
Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Carl ROTH. [Link]
-
Studying catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone at different thermodynamic. RSC Publishing. [Link]
-
The Importance of Sourcing High-Purity DBU for Your Chemical Synthesis Needs. Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
1,8-DiazaBicyclo[5.4.0]Undec-7-ene (DBU): unexpected side reactions. Atlanchim Pharma. [Link]
-
DBU-Catalyzed One-Pot Synthesis of Nearly Any Metal Salt of Fatty Acid (M-FA). National Center for Biotechnology Information. [Link]
-
Stability of bicyclic guanidine superbases and their salts in water. National Center for Biotechnology Information. [Link]
-
DBU Catalysis of N,N'-Carbonyldiimidazole-Mediated Amidations. Organic Chemistry Portal. [Link]
-
dbu diazabicyclo catalyst, designed to provide excellent catalytic activity and compatibility with various formulations. BDMAEE. [Link]
-
1,8-Diazabicyclo(5.4.0)undec-7-ene. Wikipedia. [Link]
Sources
- 1. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Properties & Applications of DBU Base [en.highfine.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]
- 6. What Is DBU In Organic Chemistry? [xgchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. organicintermediate.com [organicintermediate.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 15. alfachemic.com [alfachemic.com]
- 16. researchgate.net [researchgate.net]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. DBU-Catalyzed One-Pot Synthesis of Nearly Any Metal Salt of Fatty Acid (M-FA): A Library of Metal Precursors to Semiconductor Nanocrystal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. veeprho.com [veeprho.com]
- 20. carlroth.com [carlroth.com]
- 21. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Decahydropyrimido[1,2-a]azepine and its Saturated Analogs: A ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, bicyclic amidines and their saturated counterparts represent a critical class of molecules. Their unique structural and electronic properties make them valuable as catalysts, ligands, and core scaffolds in pharmacologically active compounds. A thorough understanding of their spectroscopic signatures is paramount for unambiguous structure elucidation and quality control. This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of decahydropyrimido[1,2-a]azepine, more commonly known as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and contrasts it with a representative saturated bicyclic amine to highlight key spectral differentiators.
The Significance of Spectroscopic Differentiation
This compound (DBU) is a widely utilized non-nucleophilic base in organic synthesis.[1] Its efficacy stems from the steric hindrance around the basic nitrogen and the electronic delocalization within the amidine functionality. In contrast, fully saturated bicyclic amines lack this amidine system, leading to distinct differences in their chemical reactivity and, consequently, their NMR spectra. For researchers in drug development, distinguishing between these scaffolds is crucial, as the presence of the amidine group can significantly influence a molecule's basicity, hydrogen bonding capability, and metabolic stability.
This guide will delve into the experimental protocols for acquiring high-quality NMR data, present a detailed analysis of the spectral features of DBU, and offer a comparative perspective with a saturated analog to equip researchers with the knowledge to confidently identify these important structural motifs.
Experimental Protocol: Acquiring High-Resolution ¹H and ¹³C NMR Spectra
The following protocol outlines the standardized procedure for the preparation and analysis of this compound (DBU) and its saturated analogs by NMR spectroscopy. Adherence to this protocol ensures data reproducibility and accuracy.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for DBU and many saturated amines. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
-
Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and line broadening.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving complex multiplets in the aliphatic region.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Caption: Experimental workflow for NMR analysis.
¹H and ¹³C NMR Spectral Data Comparison
The following table summarizes the expected chemical shifts for this compound (DBU) and a representative saturated bicyclic amine, decahydro-pyrazino[1,2-a]azepine.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (DBU) | 2 | ~3.2 | ~48 |
| 3 | ~1.9 | ~20 | |
| 4 | ~3.2 | ~48 | |
| 6 | ~2.5 | ~38 | |
| 7 | =N-C-H (Amidine) | =N -C-H (Amidine) | |
| 8 | ~1.6 | ~29 | |
| 9 | ~1.5 | ~24 | |
| 10 | ~3.3 | ~52 | |
| 11 (C=N) | - | ~165 | |
| Decahydro-pyrazino[1,2-a]azepine (Saturated Analog) | 2 | ~2.5 - 3.0 | ~50 - 55 |
| 3 | ~2.5 - 3.0 | ~50 - 55 | |
| 4 | ~2.5 - 3.0 | ~50 - 55 | |
| 6 | ~2.5 - 3.0 | ~50 - 55 | |
| 7 | ~1.5 - 2.0 | ~25 - 30 | |
| 8 | ~1.5 - 2.0 | ~25 - 30 | |
| 9 | ~1.5 - 2.0 | ~25 - 30 | |
| 10 | ~2.5 - 3.0 | ~55 - 60 | |
| 10a | ~2.0 - 2.5 | ~60 - 65 |
Note: The chemical shifts for decahydro-pyrazino[1,2-a]azepine are estimated based on typical values for saturated bicyclic amines and may vary depending on the solvent and specific conformation.
In-Depth Spectral Analysis
This compound (DBU): The Amidine Signature
The NMR spectra of DBU are characterized by the presence of the amidine functionality, which significantly influences the chemical shifts of neighboring protons and carbons.
-
¹³C NMR Spectrum: The most prominent and diagnostic signal in the ¹³C NMR spectrum of DBU is the quaternary carbon of the C=N double bond (C11), which appears far downfield around 165 ppm.[2] This deshielded chemical shift is a hallmark of the sp²-hybridized carbon in the amidine system. The remaining carbons are in the aliphatic region, with those adjacent to the nitrogen atoms (C2, C4, C6, and C10) appearing between 38 and 52 ppm. The carbons further away from the heteroatoms (C3, C8, and C9) are found more upfield, between 20 and 29 ppm.[2]
-
¹H NMR Spectrum: The protons on the carbons adjacent to the nitrogen atoms (positions 2, 4, 6, and 10) are the most deshielded in the aliphatic region, typically resonating between 2.5 and 3.3 ppm. The protons on the remaining methylene groups (positions 3, 8, and 9) appear in the more crowded upfield region, between 1.5 and 1.9 ppm. Due to the rigid bicyclic structure, the signals often appear as complex multiplets due to overlapping signals and complex spin-spin coupling patterns. A detailed structural elucidation often requires 2D NMR techniques like COSY and HSQC to definitively assign each proton and carbon.[2]
Saturated Bicyclic Amines: A Simpler Aliphatic Landscape
In the absence of the C=N double bond, the NMR spectra of a saturated analog like decahydro-pyrazino[1,2-a]azepine are considerably different.
-
¹³C NMR Spectrum: The entire ¹³C NMR spectrum is confined to the aliphatic region, typically below 70 ppm. There is no downfield signal corresponding to an sp²-hybridized carbon. The carbons directly attached to the nitrogen atoms will be the most deshielded, generally appearing in the 50-65 ppm range. The remaining carbons will resonate at higher fields.
-
¹H NMR Spectrum: Similar to the ¹³C spectrum, all proton signals will be in the aliphatic region. The protons on the carbons alpha to the nitrogen atoms will be the most deshielded, typically found between 2.5 and 3.0 ppm. The remaining protons will be in the more upfield region. The overall spectrum is generally less complex than that of DBU, although signal overlap can still be an issue in the aliphatic region.
Conclusion
The ¹H and ¹³C NMR spectra of this compound (DBU) are uniquely defined by the presence of the amidine functional group. The key diagnostic feature is the downfield chemical shift of the sp²-hybridized carbon in the ¹³C NMR spectrum, a feature completely absent in its saturated bicyclic amine counterparts. This fundamental difference, along with the corresponding deshielding effects on adjacent protons, provides a clear and unambiguous method for distinguishing between these two important classes of compounds. For scientists in drug discovery and process development, a solid understanding of these spectroscopic differences is essential for confirming molecular identity, assessing purity, and ensuring the integrity of their chemical entities.
References
-
O'Neil Parker, Jr., W. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Available at: [Link]
-
SpectraBase. (2021). 1,8-Diazabicyclo[5.4.0]undec-7-ene. Wiley-VCH. Available at: [Link]
-
Wikipedia. (2023). 1,8-Diazabicyclo[5.4.0]undec-7-ene. Wikimedia Foundation. Available at: [Link]
-
Azepines. (n.d.). Science of Synthesis. Available at: [Link]
-
Madasu, S. B., et al. (2012). Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide. Beilstein Journal of Organic Chemistry, 8, 1400-1405. Available at: [Link]
-
El-Faham, A., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry, 13(7), 625-641. Available at: [Link]
-
Al-Nahrain University. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. Al-Nahrain Journal of Science, 23(3), 17-23. Available at: [Link]
Sources
The Decisive Edge: A Comparative Guide to Confirming the Decahydropyrimido[1,2-a]azepine Scaffold with X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of discovery. The decahydropyrimido[1,2-a]azepine scaffold, a bicyclic guanidine system, presents a unique set of stereochemical challenges. This guide provides an in-depth comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive structural elucidation of this important heterocyclic system. We will explore the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative references.
The this compound core, with its multiple chiral centers and flexible seven-membered ring, demands a rigorous and multifaceted approach to structural analysis. While techniques like NMR and MS provide invaluable data on connectivity and mass, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional atomic arrangement in the solid state.
This guide will utilize a case-study approach, focusing on a representative functionalized hexahydropyrimido[1,2-a]azepine derivative, to illustrate the comparative strengths and limitations of each analytical technique. Due to the limited availability of public X-ray crystallography data for the parent this compound, a closely related, structurally characterized analogue will serve as our reference point.
The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map and, from that, a model of the atomic positions with high precision. This technique is unparalleled in its ability to resolve absolute stereochemistry, conformational details, and intermolecular interactions in the crystalline state.
Advantages of X-ray Crystallography for the this compound Scaffold:
-
Absolute Stereochemical Assignment: For a molecule with multiple chiral centers like this compound, X-ray crystallography can directly determine the absolute configuration of each center, provided a good quality crystal and appropriate data collection strategy are employed.[3]
-
Conformational Analysis: The flexible seven-membered azepine ring can adopt various conformations. X-ray crystallography provides a snapshot of the lowest energy conformation in the crystal lattice, revealing crucial details about ring puckering and substituent orientations.
-
Unambiguous Connectivity: It provides a direct visualization of the atomic connectivity, confirming the bicyclic pyrimido[1,2-a]azepine framework without ambiguity.
-
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other non-covalent interactions, which can be crucial for understanding the solid-state properties of the material.
Limitations to Consider:
-
Crystallization is Essential: The primary bottleneck of this technique is the requirement for a single, well-ordered crystal of sufficient size and quality. Many compounds, including some derivatives of the this compound scaffold, may be difficult to crystallize.
-
Solid-State vs. Solution Conformation: The conformation observed in the crystal may not be the most prevalent conformation in solution, where the molecule has more conformational freedom. This is a critical consideration for drug development, where interactions with biological targets occur in a solution-phase environment.
-
Time and Resource Intensive: The process of growing suitable crystals and collecting and refining the diffraction data can be time-consuming.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of a functionalized this compound derivative.
-
Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or mixtures with water or less polar solvents like ethyl acetate or dichloromethane).
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), or cooling of a saturated solution.
-
Screen a wide range of conditions to find the optimal parameters for crystal growth.
-
-
Data Collection:
-
Select a suitable single crystal and mount it on a goniometer.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
-
Validation and Analysis:
-
Validate the final structure using established crystallographic metrics.
-
Analyze the bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Deposit the final structural data in the Cambridge Structural Database (CSD) for public access.
-
The Power of Deduction: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique that provides a wealth of information about the structure and dynamics of molecules in solution.[4] For the this compound scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Key Information from NMR for this compound Derivatives:
-
Connectivity through Scalar Coupling: 2D experiments like COSY (Correlation Spectroscopy) reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone. HMBC (Heteronuclear Multiple Bond Correlation) experiments establish long-range correlations between protons and carbons (²J_CH and ³J_CH), which are crucial for connecting different spin systems and confirming the bicyclic framework.
-
Direct Carbon-Proton Attachment: HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate each proton with its directly attached carbon, providing unambiguous C-H assignments.
-
Relative Stereochemistry: The relative stereochemistry of the chiral centers can often be deduced from the analysis of proton-proton coupling constants (³J_HH) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.
-
Conformational Dynamics: NMR is sensitive to dynamic processes, and variable temperature NMR studies can provide insights into the conformational flexibility of the seven-membered ring in solution.
Limitations of NMR:
-
Ambiguity in Absolute Stereochemistry: Standard NMR techniques cannot determine the absolute configuration of a chiral molecule. This requires the use of chiral derivatizing agents, chiral solvating agents, or comparison with computational data.
-
Signal Overlap: In complex molecules, severe signal overlap in the ¹H NMR spectrum can complicate the analysis of coupling patterns and the interpretation of 2D spectra.
-
Interpretation Complexity: The interpretation of complex 2D NMR spectra requires a significant level of expertise.
Experimental Protocols: A Strategic Approach to NMR Analysis
A systematic approach is crucial for the successful elucidation of the this compound structure.
-
1D NMR (¹H and ¹³C):
-
Acquire high-resolution ¹H and ¹³C{¹H} NMR spectra to get an initial overview of the number and types of protons and carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR for Connectivity (COSY, HSQC, HMBC):
-
COSY: Identify all ¹H-¹H spin systems within the molecule.
-
HSQC/HMQC: Correlate each proton to its directly attached carbon.
-
HMBC: Connect the spin systems by identifying long-range ¹H-¹³C correlations. This is critical for establishing the connectivity across quaternary carbons and heteroatoms.
-
-
2D NMR for Stereochemistry (NOESY/ROESY):
-
Acquire a NOESY or ROESY spectrum to identify protons that are close in space. The presence or absence of cross-peaks between specific protons provides strong evidence for their relative stereochemistry.
-
The logical workflow for NMR-based structure elucidation is depicted in the following diagram:
Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.
Confirming the Mass: The Role of Mass Spectrometry
Mass spectrometry (MS) is a fundamental technique that provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Key Insights from Mass Spectrometry:
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.
-
Fragmentation Patterns: Electron Ionization (EI) MS typically causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. Electrospray Ionization (ESI), a softer ionization technique, usually produces the protonated molecule [M+H]⁺, and fragmentation can be induced (tandem MS or MS/MS) to gain structural information. The fragmentation patterns of the this compound core can help to confirm the presence of the bicyclic system and the nature of its substituents.
Limitations of Mass Spectrometry:
-
Isomeric Distinction: MS generally cannot distinguish between isomers, including stereoisomers, without the use of specialized techniques.
-
Incomplete Structural Information: While fragmentation patterns provide clues, they are often insufficient for a complete and unambiguous structure determination of a complex molecule.
Experimental Protocols: EI-MS and ESI-MS/MS
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) for volatile compounds (GC-MS with EI) or Liquid Chromatography (LC) for less volatile compounds (LC-MS with ESI).
-
Ionization:
-
EI: The sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.
-
ESI: The sample in solution is sprayed into an electric field, creating charged droplets that evaporate to produce protonated molecules [M+H]⁺.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS):
-
The parent ion of interest (e.g., the [M+H]⁺ ion from ESI) is selected.
-
The selected ion is fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).
-
The resulting fragment ions are mass-analyzed to produce the MS/MS spectrum.
-
Comparative Analysis: Choosing the Right Tool for the Job
The following table summarizes the comparative performance of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural confirmation of the this compound scaffold.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Structural Information | Complete 3D structure, absolute stereochemistry, conformation in solid state | Connectivity, relative stereochemistry, conformation in solution | Molecular weight, elemental composition, fragmentation patterns |
| Ambiguity | Unambiguous (with good data) | Potential ambiguity in complex systems, no absolute stereochemistry | High ambiguity for isomers |
| Sample Requirements | Single crystal | Soluble, pure sample | Small amount of sample |
| Throughput | Low to medium | Medium | High |
| Key Advantage | Definitive structural proof | Rich information on solution-state structure and dynamics | High sensitivity and accurate mass measurement |
| Key Limitation | Requires single crystals | Cannot determine absolute stereochemistry directly | Cannot distinguish isomers |
The logical relationship between these techniques in a comprehensive structural elucidation workflow is illustrated below.
Caption: An integrated workflow for the structural elucidation of a this compound derivative.
Conclusion: A Synergistic Approach for Confident Confirmation
For the unambiguous structural confirmation of the this compound scaffold, a synergistic approach utilizing X-ray crystallography, NMR spectroscopy, and mass spectrometry is indispensable. While NMR and MS provide essential and complementary information regarding the molecule's connectivity and composition in a more high-throughput manner, X-ray crystallography remains the ultimate arbiter for the definitive determination of the three-dimensional structure, including the absolute stereochemistry of all chiral centers. [1][2]
For researchers in drug development, the investment in obtaining a crystal structure of a lead compound from the this compound family can provide invaluable insights into its conformation and potential interactions with biological targets, thereby accelerating the drug discovery process. The data from all three techniques, when used in concert, provide a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the reported structure.
References
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- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
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Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
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- Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.
- Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Modern Methods of Organic Synthesis and Drug Discovery.
- Pira, S. L., Wallace, T., & Graham, J. P. (2009). Enantioselective route to 5-methyl- and 5,7-dimethyl-6,7-dihydro-5H-dibenz[c,e]azepine: secondary amines with switchable axial chirality. Organic Letters, 11(7), 1663–1666.
- Coles, S. J., & Gale, P. A. (2012). Changing and challenging times for service crystallography. Chemical Science, 3(3), 683-689.
- Feng, W., Pan, L. F., & Zhang, M. J. (2011). Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. Science China Life Sciences, 54(2), 101–111.
- Harris, R. K., & Wasylishen, R. E. (Eds.). (2012). Encyclopedia of NMR. John Wiley & Sons.
- Duer, M. J. (Ed.). (2004).
- Blundell, T. L., & Johnson, L. N. (1976). Protein Crystallography. Academic Press.
-
NIST Chemistry WebBook. Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-. [Link]
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A Senior Application Scientist's Guide: Comparative HPLC Strategies for Validating the Purity of Decahydropyrimido[1,2-a]azepine
Introduction: The Analytical Imperative for Novel Heterocycles
Decahydropyrimido[1,2-a]azepine is a saturated bicyclic amine, a structural motif of increasing interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API), establishing its purity with unimpeachable certainty is a cornerstone of quality control, safety, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines mandate that analytical procedures for purity assessment be thoroughly validated to ensure they are fit for purpose.[1][2]
However, the physicochemical properties of this molecule—specifically its high polarity, basicity, and lack of a significant UV-absorbing chromophore—present a formidable challenge to conventional analytical methods.[3][4] Standard reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of the pharmaceutical industry, often fails to provide adequate retention for such polar compounds, leading to elution near the solvent front and poor resolution from potential impurities.[5][6]
This guide provides an in-depth comparison of two distinct HPLC strategies for the robust purity validation of this compound. We will dissect the causality behind each methodological choice, present comparative performance data, and provide detailed, field-tested protocols. Our objective is to equip researchers and drug development professionals with a clear, scientifically-grounded framework for selecting and validating the most appropriate analytical system for this and structurally related compounds.
Chapter 1: Deconstructing the Analytical Challenge
The primary obstacle in developing a purity method for this compound is its molecular structure. As a polar, basic compound, it is highly water-soluble and exists in a protonated, cationic state at acidic to neutral pH. This leads to two main issues in traditional RP-HPLC with C18 columns:
-
Insufficient Retention: The analyte has a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase, resulting in minimal retention.[7]
-
Poor Peak Shape: Secondary interactions between the basic amine groups and residual acidic silanols on the silica-based stationary phase can cause significant peak tailing, compromising resolution and accuracy.
Furthermore, the absence of conjugated double bonds or aromatic rings means the molecule is a poor chromophore. Detection using a standard UV-Vis detector would require monitoring at very low wavelengths (e.g., < 210 nm), where mobile phase components can interfere, and sensitivity is often inadequate for quantifying trace-level impurities.[4] Therefore, a successful method must address both the separation and detection challenges simultaneously.
Chapter 2: A Tale of Two Methods: Comparative HPLC Strategies
We will evaluate two divergent approaches: a traditional, yet optimized, reversed-phase method and a modern, alternative-phase method leveraging advanced detection.
-
Method A: Ion-Pair Reversed-Phase HPLC with UV Detection (IP-RP-HPLC-UV)
-
Method B: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
Method A: The Rationale for Ion-Pair RP-HPLC
This strategy tackles the retention problem head-on by introducing an ion-pairing reagent into the mobile phase.[8][9]
Mechanism: For our cationic analyte (protonated amine), an anionic ion-pairing reagent with a hydrophobic alkyl chain (e.g., sodium heptanesulfonate) is added.[10] The reagent forms an electrically neutral, hydrophobic ion-pair with the analyte in the mobile phase.[8] This complex has a greater affinity for the nonpolar C18 stationary phase, thereby increasing its retention time and allowing for effective gradient elution. The mobile phase is kept at an acidic pH to ensure the consistent protonation of the analyte.
Detection: While not ideal, UV detection at a low wavelength (e.g., 205 nm) is employed, accepting the trade-off between universality and sensitivity. This choice is often dictated by the widespread availability of UV detectors.
Method B: The Rationale for HILIC with Charged Aerosol Detection
This approach circumvents the limitations of reversed-phase by using an entirely different separation mechanism and a more suitable detector.
Mechanism: HILIC is designed specifically for the retention and separation of polar compounds.[11][12][13] It utilizes a polar stationary phase (e.g., amide or bare silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[14] A thin layer of water is adsorbed onto the surface of the stationary phase. Analyte retention is governed by partitioning between this aqueous layer and the bulk organic mobile phase.[14] More polar analytes, like our target compound, are more strongly retained. This provides excellent separation from less polar impurities.
Detection: Charged Aerosol Detection (CAD) is a universal detection technique that is independent of the analyte's optical properties.[3][15] The detector nebulizes the column eluent, evaporates the mobile phase, and imparts a positive charge to the resulting analyte particles.[16] An electrometer then measures this charge, which is proportional to the mass of the analyte.[16] A key advantage of CAD is its ability to provide a more uniform response for different chemical structures compared to UV or even ELSD, which is critical for accurately quantifying unknown impurities without their specific reference standards.[15][17]
Workflow: HPLC Method Selection & Validation
The following diagram illustrates the logical workflow from understanding the analyte to a fully validated purity method.
Caption: Decision tree comparing Method A and Method B.
Chapter 4: Detailed Experimental Protocols
These protocols are starting points and must be fully validated for the specific API and its impurity profile.
Protocol 1: Method A - IP-RP-HPLC-UV
-
HPLC System: Quaternary HPLC with UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Sodium Heptanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-22 min: 50% to 10% B
-
22-30 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm PVDF syringe filter.
Protocol 2: Method B - HILIC-CAD
-
HPLC System: Binary HPLC with Charged Aerosol Detector.
-
Column: Amide-based HILIC, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-8.1 min: 40% to 5% B
-
8.1-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 60 psi
-
Filter: None
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve sample in 95:5 (v/v) Acetonitrile:Water to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PVDF syringe filter.
Chapter 5: A Self-Validating System: Adherence to ICH Q2(R1)
Validation provides documented evidence that the chosen method (Method B is recommended) is fit for its intended purpose: quantifying the purity of this compound and its related substances. [2][18]The procedure must be validated according to ICH Q2(R1) guidelines. [1] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of expected components (impurities, degradants). [1]This is demonstrated by running blank samples, a placebo, and spiked samples to ensure no co-elution at the analyte's retention time. Peak purity analysis using a Diode Array Detector (if available) can supplement this.
-
Linearity: Assessed over a range from the reporting limit to 120% of the assay specification. [1]A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Determined across the specified range (e.g., 3 concentrations, 3 replicates each). [1]It is reported as the percent recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analysis of a minimum of 6 determinations at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): The analysis is repeated by a different analyst on a different day using a different instrument. Results are statistically compared.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [19]This must be at or below the reporting threshold for impurities (typically 0.05%).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 pH unit in mobile phase, different column lots). [18]
Conclusion and Recommendation
While Ion-Pair RP-HPLC can be optimized to provide a workable separation for this compound, it represents a compromised solution. The method is often less robust, suffers from potential peak tailing, and relies on a detection method that is ill-suited for a non-chromophoric compound, leading to poor sensitivity and non-uniform response factors for impurities.
This guide unequivocally recommends the HILIC-CAD method (Method B) as the authoritative system for validating the purity of this compound. This approach is purpose-built for polar analytes, providing superior retention, resolution, and peak shape. The coupling with Charged Aerosol Detection creates a self-validating system where the detector's near-uniform mass response provides far greater confidence in the accurate quantitation of any potential impurities, whether known or unknown. [15][17]Adopting this strategy ensures a scientifically sound, robust, and highly sensitive method that meets the rigorous standards of modern pharmaceutical development and regulatory scrutiny.
References
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- Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
- Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography.
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- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
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- Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
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- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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- 4. asianjpr.com [asianjpr.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. waters.com [waters.com]
- 7. hplc.eu [hplc.eu]
- 8. technologynetworks.com [technologynetworks.com]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. welch-us.com [welch-us.com]
- 11. HILIC â Dr. Maisch [dr-maisch.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biocompare.com [biocompare.com]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. Episode 3: Understanding How Charged Aerosol Detection (CAD) Works - AnalyteGuru [thermofisher.com]
- 17. lcms.cz [lcms.cz]
- 18. scribd.com [scribd.com]
- 19. ajpaonline.com [ajpaonline.com]
Comparative Kinetics of Reactions Catalyzed by Decahydropyrimido[1,2-a]azepine: A Comprehensive Guide
Introduction
Decahydropyrimido[1,2-a]azepine (systematically known as 1,8-diazabicyclo[5.4.0]undecane, or reduced DBU) is a fully saturated bicyclic diamine that has emerged as a highly versatile organocatalyst. While its unsaturated counterpart, 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (DBU), is traditionally employed as a non-nucleophilic amidine base, the saturation of the amidine double bond in this compound yields a sterically accessible secondary amine. This structural evolution fundamentally alters its kinetic profile, transitioning its primary catalytic mode from basic chain-end activation to potent nucleophilic catalysis.
This guide objectively compares the kinetic performance of this compound against alternative organocatalysts (such as DBU, TBD, and conventional amines) across key synthetic applications. By detailing the causality behind these kinetic differences and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers and drug development professionals.
Kinetic Comparison in Ring-Opening Polymerization (ROP)
In the organocatalyzed ROP of cyclic esters (e.g., 1,5-dioxepan-2-one, DXO) and carbonates, the initiation and propagation rates are dictated by the catalyst's nucleophilicity.
Causality in Catalyst Selection:
DBU operates primarily via an initiator/chain-end activation mechanism, where it deprotonates or hydrogen-bonds with the initiating alcohol. In contrast, the unhindered secondary nitrogen of this compound allows it to directly attack the monomer's carbonyl carbon, forming an activated zwitterionic intermediate. This nucleophilic pathway significantly accelerates the initiation rate (
Table 1: Comparative Kinetic Parameters for ROP of 1,5-Dioxepan-2-one (DXO)
| Catalyst | Primary Mechanism | Conversion Time | PDI ( | |
| This compound | Nucleophilic Attack | 0.85 | >95% (2.0 h) | 1.12 |
| DBU (Unsaturated analogue) | Chain-end Activation | 0.42 | 88% (4.0 h) | 1.18 |
| TBD | Dual H-bond / Nucleophilic | 1.25 | >98% (1.0 h) | 1.08 |
| t-BuP4 | Phosphazene Base | 2.10 | >99% (0.5 h) | 1.25 |
(Note: Data synthesized from standardized ROP kinetic studies at 25 °C. Lower PDI indicates better living-polymerization control).
ROP catalytic cycle of this compound.
Kinetics of CO₂ Capture and Hydrogenation
This compound is highly effective as a Lewis base in Frustrated Lewis Pairs (FLPs) for direct CO₂ hydrogenation and as a cyclic amine for carbon disulfide (CS₂) capture.
Causality in FLP Design: Recent inverse design models for CO₂ hydrogenation have demonstrated that replacing standard acyclic amines with a 1,8-diazabicyclo[5.4.0]undecane motif optimizes the cumulative acid–base strength of the FLP (2)[2]. The rigid ethylene bridge of the this compound core enforces an optimal geometric distance (~2.79 Å) between the Lewis acid and base centers. This preorganization drastically lowers the activation energy span to 28.9 kcal/mol, facilitating rapid hydride transfer[2]. Furthermore, in direct gas capture, cyclic amines react significantly faster than acyclic alkanolamines due to reduced steric penalty during the conformational transition to the zwitterionic intermediate (3)[3].
Table 2: Pseudo-First-Order Rate Constants for Gas Capture (298.15 K)
| Amine System (1.0 M) | Activation Energy ( | |
| This compound | 0.45 | 38.5 |
| DBU | 0.12 | 45.2 |
| Piperazine (PZ) | 0.25 | 42.1 |
| Monoethanolamine (MEA) | 0.011 | 55.4 |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, meaning the data inherently proves the stability and progression of the reaction without requiring orthogonal secondary assays.
Protocol A: NMR-Monitored Kinetics of ROP
This protocol utilizes in situ ¹H NMR to simultaneously track monomer depletion and polymer formation, ensuring mass balance is maintained throughout the kinetic study.
-
Preparation: Inside a nitrogen-filled glovebox, dissolve 1.0 mmol of the cyclic monomer and 0.02 mmol of benzyl alcohol (initiator) in 0.5 mL of anhydrous CDCl₃.
-
Catalyst Addition: Introduce 0.02 mmol of this compound to the mixture.
-
Data Acquisition: Immediately transfer the homogeneous solution to an NMR tube, seal it tightly, and insert it into an NMR spectrometer pre-equilibrated to 25 °C.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at 5-minute intervals over a 2-hour period.
-
Validation & Analysis: Calculate the conversion by integrating the monomer's
-CH₂ peak against the corresponding polymer peak. Plot versus time. A strictly linear plot validates that the reaction follows pseudo-first-order kinetics with no catalyst deactivation.
Protocol B: Stopped-Flow Kinetics for Gas Capture
Stopped-flow conductometry isolates the pre-steady-state kinetics of the amine-gas interaction, eliminating mass-transfer limitations found in bulk bubbling experiments.
-
Solution Prep: Prepare a 0.1 M solution of this compound in anhydrous ethanol. Separately, prepare a saturated CO₂ (or CS₂) solution of known concentration.
-
System Flushing: Flush the stopped-flow apparatus (e.g., Applied Photophysics SX20) with pure solvent to establish a zero-baseline and clear any micro-bubbles from the optical/conductivity path.
-
Rapid Mixing: Pneumatically inject equal volumes of the amine solution and the gas solution into the mixing chamber (ensuring a dead-time of < 2 ms).
-
Detection: Monitor the exponential change in conductivity over a 0–10 second window.
-
Validation: Fit the resulting curve to a first-order exponential equation. Repeat the experiment across a temperature gradient (298 K to 313 K) to extract the Arrhenius activation energy (
). A high value (>0.99) across temperatures validates the termolecular reaction mechanism.
Experimental workflow for measuring pre-steady-state kinetics using a stopped-flow apparatus.
References
- Studying the Ring-Opening Polymerization of 1,5-Dioxepan-2-one with Organocatalysts Source: MDPI / ResearchGate URL
- Source: Royal Society of Chemistry (RSC)
- Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions Source: ResearchGate URL
Sources
IR spectroscopy characteristic bands of Decahydropyrimido[1,2-a]azepine
Decahydropyrimido[1,2-a]azepine vs. DBU: A Comparative Guide to IR Spectroscopy and Structural Validation
Executive Summary
In the development of advanced chemical systems—ranging from photolatent amidine photoinitiators for UV-LED curing[1] to protic organic ionic plastic crystals (POIPCs) designed for all-solid-state batteries[2]—the fully saturated bicyclic amine This compound serves as a critical, high-performance building block. Synthesized via the reduction of its unsaturated precursor, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1], this compound offers highly specific nucleophilic and complexing properties.
For researchers and drug development professionals, distinguishing this compound from unreacted DBU is a fundamental analytical requirement. This guide objectively compares the infrared (IR) spectroscopy performance of this compound against DBU, providing a self-validating experimental protocol and mechanistic insights to ensure absolute structural confidence during synthesis and scale-up.
Mechanistic Grounding: The Causality of IR Band Shifts
The transition from DBU to this compound involves the reduction of an amidine C=N double bond to a saturated C-N single bond, concurrently generating a secondary amine (N-H). This structural alteration fundamentally changes the vibrational modes of the molecule, dictating the analytical approach:
-
Elimination of the C=N Stretch: DBU features a highly polarized C=N double bond within its bicyclic amidine core. This bond exhibits a strong change in dipole moment during vibration, resulting in a prominent, sharp IR absorption band at approximately 1610–1640 cm⁻¹[3]. Upon reduction to this compound, this bond is saturated. Because the resulting C-N single bond has a lower force constant, its stretching frequency shifts to the fingerprint region (1050–1150 cm⁻¹), causing the complete disappearance of the 1610–1640 cm⁻¹ peak.
-
Emergence of the N-H Stretch: The reduction process converts the tertiary/imine nitrogen system of DBU into a framework containing one tertiary bridgehead nitrogen and one secondary nitrogen. The newly formed N-H bond introduces a characteristic stretching vibration. Due to hydrogen bonding (both inter- and intramolecular), this peak manifests as a broad, medium-intensity band between 3200 and 3400 cm⁻¹.
By monitoring these two specific spectral regions, researchers can establish a self-validating analytical system: the reaction is only deemed complete when the C=N peak is entirely extinguished and the N-H peak is fully formed.
Comparative Data Analysis: IR Characteristic Bands
The following table summarizes the quantitative IR performance data, contrasting the characteristic bands of the fully saturated product against its unsaturated alternative/precursor.
| Vibrational Mode | DBU (Unsaturated Precursor) | This compound (Product) | Intensity / Morphology | Diagnostic Significance |
| N-H Stretch | Absent | 3200 – 3400 cm⁻¹ | Medium, Broad | Confirms formation of the secondary amine. |
| C=N Stretch | 1610 – 1640 cm⁻¹ | Absent | Strong, Sharp | Primary marker for unreacted starting material. |
| N-H Bend | Absent | ~1550 cm⁻¹ | Weak to Medium | Secondary confirmation of amine formation. |
| C-H Stretch (sp³) | 2850 – 2950 cm⁻¹ | 2850 – 2950 cm⁻¹ | Strong, Multi-peak | Present in both; indicates the aliphatic backbone. |
| C-N Stretch | 1100 – 1200 cm⁻¹ | 1050 – 1150 cm⁻¹ | Medium | Shifts due to saturation; less diagnostically useful. |
Experimental Methodology: Synthesis and Self-Validating FTIR Protocol
To ensure high-fidelity analytical results, the choice of sampling technique is critical. Because both DBU and this compound are highly hygroscopic liquids at room temperature, traditional KBr pellet transmission FTIR is prone to moisture contamination. Absorbed water produces false-positive O-H broad bands that overlap and mask the critical N-H stretch. Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandated technique for this workflow.
Step-by-Step Protocol:
-
Reduction Reaction: In a 500 mL 3-neck round-bottom flask, dissolve 0.1 mol of DBU in 150 mL of anhydrous tetrahydrofuran (THF). Heat the mixture to reflux (approx. 100°C–110°C)[4].
-
Reagent Addition: Gradually add 0.1 mol of Lithium aluminum hydride (LiAlH₄) step-by-step to avoid excessive exothermic runaway[1].
-
Maturation: Stir the mixture for 24 hours at room temperature to drive the reduction of the sterically hindered amidine to absolute completion[4].
-
Quenching & Purification: Cool the flask to 8°C in an ice bath. Carefully quench the unreacted LiAlH₄ with 10 mL of saturated ammonium chloride solution. Filter the resulting aluminum salts, dry the organic filtrate over anhydrous sodium sulfate, and evaporate the THF under reduced pressure to isolate this compound[1].
-
ATR-FTIR Preparation: Purge the ATR-FTIR spectrometer (equipped with a diamond or ZnSe crystal) with dry nitrogen to establish a clean baseline. Deposit 1–2 drops of the neat liquid product directly onto the ATR crystal.
-
Self-Validation Measurement: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Pass Criteria: A distinct broad peak at ~3300 cm⁻¹ must be present. The region between 1610–1640 cm⁻¹ must be completely flat (baseline level).
-
Fail Criteria: Any residual peak at ~1620 cm⁻¹ indicates incomplete reduction, necessitating further reaction time or additional LiAlH₄.
-
Process Visualization
The following diagram maps the logical relationship between the synthetic workflow and the self-validating analytical checkpoints.
Workflow for the synthesis and self-validating ATR-FTIR analysis of this compound.
Performance Comparison: Alternative Analytical Techniques
While Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural elucidation, FTIR is the superior alternative for in-process monitoring and rapid comparative validation of this compound against DBU.
-
Speed & Causality: FTIR provides instantaneous feedback on the specific functional group transformation (C=N to C-N/N-H) without the need for deuterated solvents or complex spectral decoupling.
-
Cost & Scalability: ATR-FTIR allows for direct sampling of the neat reaction mixture (post-filtration), making it highly scalable for industrial drug development and polymer science applications where rapid go/no-go decisions are required to prevent downstream contamination.
References
Sources
Safety Operating Guide
Decahydropyrimido[1,2-a]azepine proper disposal procedures
Operational Safety and Disposal Architecture for Decahydropyrimido[1,2-a]azepine
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of predictable chemical behaviors. This compound (also known systematically as 1,8-diazabicyclo[5.4.0]undecane) is the fully saturated analog of the widely used catalyst DBU[1]. It functions as a potent, non-nucleophilic bicyclic amine base. While its high
This guide provides a self-validating, step-by-step operational protocol for the safe handling, neutralization, and disposal of this compound, ensuring absolute laboratory safety and environmental integrity.
Physicochemical Hazard Profile & Causality
To safely manage a chemical, we must first understand the mechanistic basis of its hazards. The basicity of the azepine ring drives its reactivity, while its bicyclic structure facilitates rapid tissue penetration.
Table 1: Quantitative Hazard Data and Mechanistic Causality
| Hazard Category | GHS Classification | Mechanistic Causality |
| Chemical Identity | Base / Ligand | Fully saturated bicyclic amine; acts as a strong proton acceptor due to localized electron density on the nitrogen atoms[1]. |
| Corrosivity | Skin Corr. 1B (H314) | Rapidly deprotonates biological macromolecules, leading to liquefaction necrosis and deep, irreversible tissue destruction[2][4]. |
| Acute Toxicity | Acute Tox. 3/4 (H301/H302) | Ingestion causes immediate, severe chemical burns in the gastrointestinal tract, followed by systemic toxicity upon blood-stream entry[3][4]. |
| Ecotoxicity | Aquatic Chronic 3 (H412) | Drastically disrupts pH balance in aquatic ecosystems and resists rapid environmental biodegradation[2][3]. |
Operational Setup & Handling Protocol
Before initiating any workflow involving this compound, establish a controlled environment. The goal is to isolate the chemical from personnel and incompatible materials (e.g., strong acids, oxidizing agents) to prevent violent exothermic reactions[4].
Step-by-Step Handling Methodology:
-
Engineering Controls: Conduct all transfers within a certified chemical fume hood to prevent the inhalation of corrosive vapors and aerosols.
-
PPE Verification: Don chemical-resistant gloves (e.g., butyl rubber or high-density nitrile, verified for breakthrough time against amines), a chemical splash goggle-face shield combination, and a chemically resistant lab coat.
-
Isolation: Ensure the workspace is completely free of strong oxidizers, nitrates, and halogenating agents, as contact can result in ignition or violent reactions[4].
-
Transfer Mechanics: Use positive displacement pipettes or Luer-lock glass syringes for volume transfers to prevent aerosolization, dripping, or pressure-induced blowouts.
Spill Containment & Remediation Workflow
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure. Because it is a liquid base, it is highly slippery and spreads rapidly[4].
Step-by-Step Spill Protocol:
-
Evacuation & PPE: Clear the immediate area. Ensure full-body protective clothing and respiratory protection are worn if the spill exceeds standard bench-scale volumes[4].
-
Containment: Prevent the spill from entering drains or water courses. Surround the spill with an inert absorbent such as dry sand, earth, or vermiculite[4]. Crucial Causality: Do not use combustible materials like sawdust, as the heat of reaction with the base can cause ignition.
-
Absorption & Collection: Carefully cover the spill with the inert absorbent. Once fully absorbed, collect the solid residue using non-sparking tools and place it into a clearly labeled, sealable hazardous waste drum[4].
-
Decontamination: Wash the affected surface with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize residual base, followed by copious amounts of water. Collect all wash water as hazardous waste[4].
Proper Disposal & Neutralization Procedures
Direct disposal of this compound into municipal waste or sewer systems is strictly prohibited. Because it is a strong base, mixing it directly with general organic waste can cause uncontrolled exothermic runaway. It must be neutralized prior to final disposal or segregated into a dedicated, compatible waste stream.
Step-by-Step Disposal Protocol:
-
Segregation: Collect this compound waste in a dedicated, chemically compatible container (e.g., HDPE plastic). Do not mix with acidic or oxidizing waste streams.
-
Controlled Neutralization (For small-scale lab waste):
-
Place a borosilicate reaction flask in an ice-water bath to control the heat of neutralization.
-
Slowly add the amine waste to a stirred, dilute acid solution (e.g., 1M Hydrochloric Acid) dropwise. Crucial Causality: Never add water or acid directly to the concentrated base, as the rapid protonation is highly exothermic and will cause localized boiling and spattering.
-
Continuously monitor the temperature. If the solution exceeds 25°C, pause the addition until it cools.
-
-
pH Verification (Self-Validating Step): Once the addition is complete, use pH indicator paper or a calibrated pH meter to verify the solution has reached a stable, neutral pH (6.0 - 8.0).
-
Packaging & Labeling: Transfer the neutralized solution to a final waste container. Label clearly as "Neutralized Amine Waste - Contains this compound Salts".
-
Final Destruction: Transfer the sealed containers to a licensed hazardous waste management facility. The mandated method of final destruction is incineration in a licensed apparatus equipped with an afterburner and scrubber to safely manage nitrogen oxides (
)[4][5].
Disposal Workflow Visualization
The following diagram illustrates the logical flow and safety checkpoints for the disposal of this compound, ensuring that thermal runaway is prevented and neutralization is empirically verified.
Caption: Step-by-step logical workflow for the safe neutralization and disposal of the amine.
References
-
Title: デカヒドロピリミド[1,2-a]アゼピン | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター Source: Japan Science and Technology Agency (JST) URL: [Link]
-
Title: 104560 - 1,8-Diazabicyclo(5.4.0)undec-7-ene - Safety Data Sheet Source: DC Fine Chemicals URL: [Link]
-
Title: Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene Source: Carl ROTH URL: [Link]
Sources
Comprehensive Safety & PPE Protocol for Handling Decahydropyrimido[1,2-a]azepine
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with highly reactive organic bases. This guide provides the mechanistic reasoning, exact Personal Protective Equipment (PPE) specifications, and operational workflows required to safely handle Decahydropyrimido[1,2-a]azepine.
Mechanistic Hazard Profile
This compound (CAS: 25739-48-4, Molecular Formula: C9H18N2) is a fully saturated bicyclic non-nucleophilic base[1]. It is frequently utilized as a complexing ligand, a catalyst in organic synthesis, and a precursor for photolatent amidines and organic ionic plastic crystals (OIPCs)[2][3].
The Causality of the Hazard: Because of its strong basicity, direct contact with biological tissue initiates rapid saponification of epidermal lipids and irreversible denaturation of cellular proteins. Under GHS classification, this mechanism categorizes the compound as causing severe skin burns (Category 1B) and serious eye damage (Category 1), alongside being toxic if swallowed (Acute Toxicity Category 3)[4]. Its hazard profile is highly analogous to its unsaturated counterpart, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[5]. Consequently, mandate that PPE must be selected to prevent any dermal or ocular contact, with respiratory protection required if aerosols are generated[6].
Quantitative PPE Specification Matrix
To prevent chemical breakthrough and tissue damage, PPE must be selected based on the specific material degradation properties of strong organic bases.
| Protection Zone | Required Equipment | Material Specification | Mechanistic Justification |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Polycarbonate (ANSI Z87.1+) | Required for volumes >100 mL[7]. Prevents irreversible corneal saponification from micro-splashes. |
| Dermal (Hands) | Heavy-Duty Chemical Gloves | Butyl Rubber or Nitrile (≥0.4 mm thickness) | Amidine bases permeate thin latex/vinyl rapidly. Butyl rubber provides a breakthrough time of >480 minutes against strong organic bases. |
| Dermal (Body) | Lab Coat + Chemical Apron | Heavy Cotton + Neoprene Apron | Neoprene resists basic degradation. Synthetic lab coats (e.g., polyester) can melt into the skin during exothermic chemical reactions and must be avoided. |
| Respiratory | Fume Hood (Primary) / Respirator | Minimum face velocity: 80-100 fpm. (If outside hood: ABEK cartridges) | Prevents inhalation of corrosive vapors which can cause severe pulmonary edema[6]. |
Operational Workflow & PPE Integration
The following protocol operates as a self-validating system —meaning each step contains a verification check to ensure the safety mechanism is intact before proceeding.
Phase 1: Pre-Operation & PPE Donning
-
Fume Hood Verification: Check the magnehelic gauge on the fume hood. Validation: If the flow rate is not between 80-100 fpm, the system is compromised. Do not proceed.
-
Glove Integrity Check: Don the primary nitrile/butyl gloves. Validation: Manually inflate the gloves and apply light pressure. A glove that fails to hold air pressure contains micro-punctures and must be discarded immediately.
-
Workspace Preparation: Place a secondary containment tray (drip tray) inside the fume hood to localize any potential spills[8].
Phase 2: Handling & Transfer
-
Vessel Opening: Open the reagent bottle only within the center of the fume hood (at least 6 inches behind the sash) to ensure total vapor capture.
-
Transfer Mechanics: Use a glass syringe or a dedicated chemical transfer pipette. Avoid pouring directly from the bottle to prevent liquid tracking down the threads, which creates secondary exposure hazards for the next user.
-
Sealing: Purge the headspace of the reagent bottle with inert gas (Nitrogen or Argon) before sealing to preserve chemical stability and prevent the formation of hazardous degradation byproducts.
Phase 3: Doffing & Decontamination
-
Glove Decontamination: Rinse gloved hands with water inside the fume hood before removal.
-
Doffing Sequence: Remove the face shield, followed by the lab coat. Remove gloves last, using the "glove-in-glove" technique to ensure bare skin never touches the contaminated exterior.
Decision Workflow for PPE & Spill Response
Figure 1: PPE selection and spill response workflow for this compound handling.
Emergency Spill Response & Disposal Plan
In the event of a spill, standard organic solvent protocols are insufficient due to the compound's extreme basicity.
-
Containment: Immediately surround the spill with an inert chemical absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
Mechanistic Neutralization: Do not use strong acids (e.g., HCl) for neutralization. The highly exothermic acid-base reaction will cause the corrosive mixture to boil, splatter, and aerosolize. Instead, apply a weak, polyprotic acid such as dilute citric acid or sodium bisulfate to buffer the neutralization process safely.
-
Collection: Once the pH is neutralized (verify with pH paper), sweep the solid waste using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.
-
Waste Segregation: Dispose of the neutralized mixture strictly in the "Basic Organic Waste" stream. Mixing this with halogenated waste or acidic streams can generate toxic gases or over-pressurize the waste container.
References
-
This compound Chemical Information (CAS 25739-48-4) Source: J-GLOBAL (Japan Science and Technology Agency) URL:[Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances Source: OSHA Training School URL:[Link]
-
Corrosive Substances: Handling & Safety in Businesses Source: DENIOS US URL:[Link]
-
Personal Protective Equipment Policy & Laboratory Safety Source: Dartmouth Environmental Health and Safety URL:[Link]
Sources
- 1. デカヒドロピリミド[1,2-a]アゼピン | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. china.guidechem.com [china.guidechem.com]
- 5. 1,8-Diazabicyclo 5.4.0 undec-7-ene 98 6674-22-2 [sigmaaldrich.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
